Product packaging for Theophylline(Cat. No.:CAS No. 8061-56-1)

Theophylline

Numéro de catalogue: B7763747
Numéro CAS: 8061-56-1
Poids moléculaire: 180.16 g/mol
Clé InChI: ZFXYFBGIUFBOJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Theophylline (1,3-dimethylxanthine) is a methylxanthine alkaloid serving as a key reagent in respiratory and pharmacological research. Its primary research applications focus on its role as a bronchodilator for studying asthma and chronic obstructive pulmonary disease (COPD) . Researchers utilize its mechanism of action as a nonselective phosphodiesterase (PDE) inhibitor, which increases intracellular cyclic AMP, and as a competitive nonselective adenosine receptor antagonist at A1, A2, and A3 receptors . Beyond bronchial smooth muscle relaxation, investigations explore its anti-inflammatory properties, including the inhibition of TNF-alpha and leukotriene synthesis . Emerging research areas also study its antitussive (anti-cough) effects, which are linked to the activation of calcium-activated potassium channels on vagal sensory nerves . This compound is metabolized primarily by the hepatic cytochrome P450 1A2 (CYP1A2) enzyme, making it a relevant compound for drug metabolism and pharmacokinetic interaction studies . It is noted for its narrow therapeutic index, necessitating precise concentration control in experimental models . This product is offered in high-purity form to ensure consistent and reliable results for in vitro studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4O2 B7763747 Theophylline CAS No. 8061-56-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXYFBGIUFBOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Record name THEOPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21099
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name theophylline
Source Wikipedia
URL https://en.wikipedia.org/wiki/Theophylline
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021336
Record name Theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER.
Record name THEOPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21099
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Theophylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate
Record name SID855679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name THEOPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21099
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Theophylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00277
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name THEOPHYLLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Theophylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

g/cm³
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

negligible
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1)

CAS No.

58-55-9, 5967-84-0
Record name THEOPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21099
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Theophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theophylline [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theophylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00277
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name theophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name theophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Theophylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THEOPHYLLINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I55128JYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THEOPHYLLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Theophylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C
Record name THEOPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21099
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Theophylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00277
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name THEOPHYLLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Theophylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Molecular and Cellular Mechanisms of Theophylline Action

Phosphodiesterase Inhibition Mechanisms

Theophylline's ability to influence cellular function is significantly attributed to its role as a phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes that degrade cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in numerous signaling pathways. pharmacologyeducation.orgamegroups.org By inhibiting these enzymes, This compound (B1681296) increases intracellular concentrations of cAMP and cGMP, leading to a cascade of downstream effects. atsjournals.orgatsjournals.org

Non-selective Inhibition of Phosphodiesterase Isoenzymes

This compound is characterized as a non-selective PDE inhibitor, meaning it does not target a specific PDE isoenzyme but rather exhibits broad inhibitory activity across various PDE families. atsjournals.orgontosight.ai While it is considered a weak inhibitor, with only about 5-10% inhibition of total PDE activity at therapeutic concentrations, this non-selectivity contributes to its wide range of pharmacological effects. atsjournals.orgmdpi.com Its inhibitory action leads to the accumulation of both cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively, influencing processes such as smooth muscle relaxation and inflammation. atsjournals.orgontosight.ai

Specificity and Functional Roles of PDE3 Inhibition

Among the various PDE isoenzymes, the inhibition of PDE3 is particularly significant for this compound's bronchodilatory effects. amegroups.orgatsjournals.org PDE3 is prominently found in airway smooth muscle cells. amegroups.org By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to smooth muscle relaxation and subsequent widening of the airways. amegroups.orgnih.gov This mechanism is a key contributor to its historical use in managing asthma and chronic obstructive pulmonary disease (COPD). amegroups.org The relaxation of airway smooth muscle is a direct consequence of elevated cAMP levels within these cells. atsjournals.org

Specificity and Functional Roles of PDE4 Inhibition

This compound's anti-inflammatory properties are largely attributed to its inhibition of PDE4. amegroups.orgatsjournals.org PDE4 is the predominant PDE isoenzyme in a variety of inflammatory and immune cells, including mast cells, eosinophils, neutrophils, T-lymphocytes, and macrophages. nih.govnih.gov Inhibition of PDE4 in these cells leads to an increase in intracellular cAMP, which in turn suppresses their activation and the release of pro-inflammatory mediators. amegroups.orgnih.gov This suppression of the inflammatory response is a crucial aspect of this compound's therapeutic action in chronic inflammatory airway diseases. amegroups.org

Contributions of PDE Inhibition to Cellular Signaling

The inhibition of PDEs by this compound has profound effects on various cellular signaling pathways. The resulting increase in cAMP and cGMP levels influences a multitude of downstream targets. For instance, elevated cAMP activates PKA, which can phosphorylate various proteins, leading to smooth muscle relaxation and reduced inflammatory cell activity. ontosight.ai Furthermore, this compound has been shown to prevent the translocation of the pro-inflammatory transcription factor nuclear factor-κB (NF-κB) into the nucleus, which may be mediated by PDE inhibition at higher concentrations. mdpi.commdpi.com This action prevents the transcription of inflammatory genes, further contributing to its anti-inflammatory effects. mdpi.com this compound can also induce apoptosis in inflammatory cells like eosinophils and neutrophils, an effect that may be linked to PDE inhibition. atsjournals.org

Adenosine Receptor Antagonism

Beyond its effects on phosphodiesterases, this compound also functions as a non-selective antagonist of adenosine receptors. pharmacologyeducation.orgdrugbank.com Adenosine is an endogenous nucleoside that plays a role in various physiological processes, including bronchoconstriction in asthmatic individuals. drugbank.com this compound antagonizes A₁, A₂, and to a lesser extent, A₃ receptors. atsjournals.orgatsjournals.org

A₁ Receptor Antagonism: Mechanistic Implications

The antagonism of the A₁ adenosine receptor by this compound has significant mechanistic implications. Blockade of A₁ receptors is thought to contribute to some of the serious side effects associated with high doses of this compound, such as cardiac arrhythmias and seizures. atsjournals.orgnih.gov Adenosine, acting through A₁ receptors, has an anticonvulsant effect; therefore, blocking these receptors can lower the seizure threshold. nih.gov In the airways of individuals with asthma, adenosine can cause bronchoconstriction by stimulating the release of histamine (B1213489) and leukotrienes from mast cells, an effect mediated in part through A₁ receptors on these cells. jci.org By blocking these receptors, this compound can mitigate this adenosine-induced bronchoconstriction. drugbank.com However, it is important to note that the clinical efficacy of this compound is not solely dependent on adenosine antagonism, as evidenced by other compounds that are potent adenosine antagonists but lack the same therapeutic effects. nih.gov

Table 1: Overview of this compound's Primary Molecular Targets and their Functional Consequences

Target Mechanism of Action Primary Cellular Effect Key Functional Outcome
Phosphodiesterase (PDE) Enzymes Non-selective inhibition Increased intracellular cAMP and cGMP Broad pharmacological effects
PDE3 Inhibition Relaxation of airway smooth muscle cells Bronchodilation
PDE4 Inhibition Suppression of inflammatory cell activation Anti-inflammatory effects

| Adenosine A₁ Receptor | Antagonism | Blockade of adenosine-mediated signaling | Potential for both therapeutic and adverse effects |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Cyclic adenosine monophosphate (cAMP)
Cyclic guanosine monophosphate (cGMP)
Adenosine
Histamine
Leukotrienes

A₂B Receptor Antagonism: Mechanistic Implications

This compound functions as a non-selective antagonist of adenosine receptors, including the A₂B receptor. drugbank.comnih.gov This antagonism is a key component of its mechanism of action. In human mast cells, the activation of A₂B receptors is coupled to phospholipase C and can trigger the release of interleukin-8 (IL-8), a potent pro-inflammatory chemokine. jci.org this compound, by blocking these A₂B receptors, can inhibit this adenosine-mediated IL-8 secretion. jci.org This action is considered a contributor to the anti-asthmatic effects of this compound. nih.govjci.org Research has shown that both this compound and enprofylline, another anti-asthmatic xanthine (B1682287), effectively block the release of IL-8 induced by the adenosine analogue NECA in a human mast cell line (HMC-1). jci.org This suggests that the antagonism of A₂B receptors on mast cells is a significant mechanistic pathway for the anti-inflammatory properties of this compound. nih.gov

Histone Deacetylase Activation

A novel and significant mechanism of action for this compound, particularly at lower, anti-inflammatory concentrations, is the activation of histone deacetylases (HDACs). mdpi.comatsjournals.org This action is distinct from its better-known effects of phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, which typically require higher concentrations. atsjournals.orgatsjournals.org The activation of HDACs by this compound leads to the suppression of inflammatory gene expression. mdpi.comresearchgate.net

This compound-Mediated Restoration of HDAC Activity

Inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) are associated with a marked reduction in HDAC activity, particularly HDAC2, in alveolar macrophages and the peripheral lung. atsjournals.orgnih.gov This reduction in HDAC activity contributes to an amplified inflammatory response and resistance to the anti-inflammatory effects of corticosteroids. atsjournals.orgersnet.org this compound, at low concentrations, has been shown to restore this diminished HDAC activity. mdpi.comnih.gov For instance, in alveolar macrophages from COPD patients, which exhibit significantly reduced HDAC activity compared to healthy individuals, this compound induced a sixfold increase in HDAC activity in cell lysates. nih.gov This restoration of HDAC function can reverse corticosteroid resistance, enhancing the ability of drugs like dexamethasone (B1670325) to suppress the release of inflammatory cytokines such as IL-8. atsjournals.orgnih.gov This effect is confirmed by the fact that it is blocked by trichostatin A, a non-selective HDAC inhibitor. atsjournals.orgnih.gov

Selective Activation of HDAC1 and HDAC3

Research indicates a degree of selectivity in this compound's activation of HDAC enzymes. One study reported that this compound's action on HDAC activity is selective, with a preferential targeting of HDAC1 and HDAC3. nih.gov However, other findings suggest that this compound activates different subtypes of Class I HDACs, with equal activation of HDAC1 and HDAC2, and less effect on Class II HDACs. atsjournals.orgatsjournals.org This activation of specific HDACs enhances their ability to deacetylate histones, which is a crucial step in repressing the transcription of inflammatory genes. mdpi.com

Table 1: this compound's Effect on HDAC Activity
FindingAffected Cell/ConditionKey OutcomeReference
Restoration of reduced HDAC activityAlveolar Macrophages from COPD patientsSixfold increase in HDAC activity; restored steroid sensitivity nih.gov
Increased HDAC activityBronchial biopsies from asthma patientsSignificant increase in HDAC activity after low-dose treatment atsjournals.org
Selective HDAC activationEpithelial cells (A549)Preferential activation of HDAC1 and HDAC3 nih.gov
Class-selective HDAC activationGeneral (in vitro)Relatively selective effect on Class I HDACs (HDAC1, HDAC2) atsjournals.orgatsjournals.org

Molecular Mechanisms of HDAC Induction

The precise molecular mechanism by which this compound activates HDACs is not fully elucidated but is known to be independent of both PDE inhibition and adenosine receptor antagonism. atsjournals.orgatsjournals.orgportico.org The effect is observed at therapeutically relevant concentrations (10⁻⁶–10⁻⁵ M) and appears to be a direct activation within the nucleus. atsjournals.orgersnet.org One proposed mechanism is that this compound regulates HDAC2 activity by inhibiting the oxidant-activated phosphoinositide-3-kinase-delta (PI3K-δ). mdpi.com The effect of this compound on HDAC activity is also noted to be potentiated under conditions of oxidative stress, which is significant as oxidative stress can lower baseline HDAC activity. atsjournals.orgatsjournals.orgtandfonline.com This potentiation allows this compound to be more effective in more severe disease states where oxidative stress is higher. ersnet.orgtandfonline.com

Modulation of Key Intracellular Pathways

Nuclear Factor-kappaB (NF-κB) Pathway : this compound can prevent the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus. nih.govatsjournals.orgnih.gov It achieves this by inhibiting the degradation of I-κBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.comatsjournals.org This inhibition of the NF-κB pathway leads to the suppression of inflammatory gene expression, including cytokines like TNF-α and IL-8. mdpi.com

Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibition : Oxidative stress can activate PARP-1, an enzyme that can lead to cellular energy depletion and death. mdpi.comatsjournals.org this compound has been shown to inhibit PARP-1, which may prevent NAD+ depletion and subsequent decreases in the activity of SIRT1, an important deacetylase involved in modulating inflammation and cell survival. mdpi.com

Cyclic AMP (cAMP) and Protein Kinase A (PKA) : As a non-selective phosphodiesterase inhibitor, this compound increases intracellular levels of cAMP. nih.govatsjournals.org This elevation in cAMP leads to the activation of Protein Kinase A (PKA). nih.govnih.gov The cAMP-PKA pathway is believed to be the primary mediator for this compound-induced decreases in Ca²⁺ sensitivity in tracheal smooth muscle, contributing to its bronchodilator effects. nih.gov

Apoptosis Pathways : this compound promotes apoptosis in inflammatory cells like neutrophils and T-lymphocytes. atsjournals.org In neutrophils, this is achieved through a reduction in the anti-apoptotic protein Bcl-2. atsjournals.org In T-lymphocytes, the pro-apoptotic effect appears to be mediated via PDE inhibition. atsjournals.org

mTOR Signaling : There is emerging interest in the role of the mechanistic target of rapamycin (B549165) (mTOR) pathway in inflammation. Inhibition of mTOR by this compound may contribute to attenuating the inflammatory response. mdpi.com

Table 2: Modulation of Intracellular Pathways by this compound
PathwayMechanism of ModulationDownstream EffectReference
NF-κBInhibits I-κBα degradation, preventing NF-κB nuclear translocationSuppression of pro-inflammatory gene expression (e.g., TNF-α, IL-8) mdpi.comatsjournals.org
PARP-1Direct inhibitionPrevents NAD+ depletion, preserves SIRT1 activity mdpi.com
cAMP/PKAInhibits PDE, increasing cAMP levels and activating PKADecreased Ca²⁺ sensitivity in smooth muscle, bronchodilation atsjournals.orgnih.gov
ApoptosisReduces Bcl-2 in neutrophils; PDE inhibition in T-lymphocytesInduces apoptosis in inflammatory cells atsjournals.org
mTORInhibition of mTOR signalingAttenuation of inflammatory response mdpi.com

Nuclear Factor-κB (NF-κB) Pathway Inhibition

The Nuclear Factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation. This compound has been demonstrated to interfere with this pathway, thereby reducing the expression of pro-inflammatory genes. nih.gov

The primary mechanism of this inhibition involves preventing the degradation of the inhibitory protein IκBα. mdpi.comresearchgate.netmdpi.com In an inactive state, NF-κB is sequestered in the cytoplasm, bound to IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. mdpi.comatsjournals.org this compound protects IκBα from this degradation, effectively trapping NF-κB in the cytoplasm and preventing its nuclear translocation. mdpi.comresearchgate.netmdpi.com This inhibitory action on NF-κB activation has been observed in human pulmonary epithelial cells. researchgate.net

This suppression of the NF-κB pathway leads to a decrease in the production of various inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), as well as granulocyte-macrophage colony-stimulating factor (GM-CSF). mdpi.com It is important to note that some studies suggest these effects on the NF-κB pathway are observed at high concentrations of this compound and may be linked to its activity as a phosphodiesterase (PDE) inhibitor. mdpi.comatsjournals.orgatsjournals.org

MechanismKey Protein TargetOutcomeReference
Inhibition of NF-κB nuclear translocationIκBα (Inhibitor of κB)Prevents degradation of IκBα, sequestering NF-κB in the cytoplasm. mdpi.comresearchgate.netmdpi.com
Downstream EffectInflammatory Genes (e.g., TNF-α, IL-8)Reduced expression of pro-inflammatory cytokines and mediators. nih.govmdpi.com

Interleukin-10 (IL-10) Secretion Modulation

Interleukin-10 (IL-10) is an anti-inflammatory cytokine that plays a crucial role in immune regulation. This compound has been found to modulate the production of IL-10, contributing to its anti-inflammatory profile. nih.gov

Research indicates that this compound can increase the secretion of IL-10. atsjournals.orgnih.govatsjournals.org This effect has been observed in various contexts, including in asthmatic airways. irispublishers.com The induction of IL-10 by this compound adds to its capacity to counteract inflammatory processes. For instance, studies have shown that this compound-induced increases in nasal mucus IL-10 correlate with clinical improvements in certain conditions. irispublishers.com

The mechanism underlying this modulation is often linked to this compound's inhibition of phosphodiesterases (PDEs). atsjournals.orgnih.govatsjournals.orgirispublishers.com However, some evidence suggests that this effect is more pronounced at higher concentrations of this compound, and may not be significant at the lower doses used in some therapeutic settings. atsjournals.orgnih.govatsjournals.org

ActionAffected CytokineProposed MechanismReference
Increased SecretionInterleukin-10 (IL-10)Mediated through Phosphodiesterase (PDE) inhibition. atsjournals.orgnih.govatsjournals.orgirispublishers.com
Concentration DependenceIL-10Effect may be more significant at higher this compound concentrations. atsjournals.orgnih.govatsjournals.org

Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that is activated in response to DNA damage, often induced by oxidative stress. osti.govnih.govresearchgate.net Overactivation of PARP-1 can deplete cellular stores of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), leading to an energy crisis and cell death. osti.govnih.govresearchgate.net

This compound has been identified as a direct, competitive inhibitor of PARP-1. osti.govnih.gov By inhibiting PARP-1, this compound prevents the excessive consumption and subsequent depletion of NAD+ in cells subjected to oxidative stress, such as human pulmonary epithelial cells exposed to hydrogen peroxide. osti.govnih.gov This action preserves the intracellular energy pool and protects cells from death. osti.govnih.gov This mechanism provides insight into the therapeutic effects of this compound in pathologies associated with oxidative stress. osti.govnih.gov

Target EnzymeMechanism of InhibitionCellular ConsequenceReference
Poly(ADP-Ribose) Polymerase-1 (PARP-1)Competitive InhibitionPrevents NAD+ depletion, averting cellular energy crisis and cell death. osti.govnih.gov

Phosphoinositide 3-Kinase-δ (PI3Kδ) Pathway Modulation

The phosphoinositide 3-kinase (PI3K) family of enzymes is involved in a multitude of cellular functions, including inflammation. nih.gov this compound has been shown to act as a selective inhibitor of the δ (delta) isoform of PI3K (PI3Kδ). atsjournals.orgatsjournals.orgnih.govnih.gov

This inhibition is particularly effective against PI3Kδ that has been activated by oxidative stress. atsjournals.orgnih.gov The inhibitory concentration (IC50) of this compound against the PI3Kδ subtype is approximately 75 μM. atsjournals.orgnih.gov In contrast, it is a much weaker inhibitor of other isoforms, such as the PI3Kγ subtype (IC50 ≈ 800 μM). atsjournals.orgnih.gov

A significant consequence of PI3Kδ inhibition by this compound is the restoration of histone deacetylase 2 (HDAC2) activity. atsjournals.orgnih.gov HDAC2 is an important enzyme that suppresses inflammatory gene expression, and its activity can be reduced by oxidative stress via a PI3Kδ-dependent mechanism. atsjournals.orgnih.gov By inhibiting PI3Kδ, this compound reverses this reduction in HDAC2 activity. atsjournals.orgnih.gov This mechanism is independent of PDE inhibition and adenosine receptor antagonism. atsjournals.orgnih.gov This action is crucial as it can restore the sensitivity of cells to corticosteroids in inflammatory conditions where corticosteroid resistance is observed. nih.gov

Target IsoformActionKey Downstream EffectReference
Phosphoinositide 3-Kinase-δ (PI3Kδ)Selective Inhibition (IC50 ≈ 75 μM)Restoration of Histone Deacetylase 2 (HDAC2) activity. atsjournals.orgatsjournals.orgnih.govnih.gov
Phosphoinositide 3-Kinase-γ (PI3Kγ)Weak Inhibition (IC50 ≈ 800 μM)Minimal effect compared to PI3Kδ. atsjournals.orgnih.gov

Cellular and Immunological Research on Theophylline Effects

Effects on Airway Smooth Muscle Cells

Theophylline's impact on airway smooth muscle cells is a cornerstone of its therapeutic action in obstructive airway diseases. Its effects are primarily centered on inducing muscle relaxation and counteracting constrictive signals.

Mechanisms of Muscle Relaxation in Airway Tissues

This compound (B1681296) induces relaxation of airway smooth muscle, affecting both large and small airways. mdpi.com The primary mechanism behind this bronchodilation is believed to be the inhibition of phosphodiesterase (PDE) enzymes. mdpi.comersnet.org By inhibiting PDEs, particularly PDE3 and PDE4, this compound leads to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). atsjournals.orgamegroups.org This increase in cyclic nucleotides is associated with smooth muscle relaxation. atsjournals.org

In vitro studies have demonstrated that this compound is effective in relaxing human airway smooth muscle. atsjournals.orgportico.org Interestingly, in airway preparations from individuals who have died from asthma, where the response to β-agonists is often diminished, this compound still effectively induces relaxation. nih.gov Another proposed mechanism involves the opening of large conductance Ca2+-activated K+ (maxi-K) channels, which may be facilitated by the increase in cAMP. ersnet.orgnih.gov

It's important to note that while PDE inhibition is a key mechanism, the concentrations of this compound required for maximal relaxation in vitro are often higher than those typically considered therapeutic. atsjournals.orgnih.gov

Functional Antagonism in Airway Responsiveness Research

This compound acts as a functional antagonist, meaning it can inhibit the contractile responses of airway smooth muscle to a variety of spasmogens. ersnet.orgnih.gov This broad-spectrum opposition to bronchoconstrictor agents is a significant aspect of its utility. portico.org It has been shown to reduce airway responsiveness to stimuli such as histamine (B1213489) and methacholine. ersnet.orgatsjournals.orgdrugbank.com

Furthermore, this compound antagonizes adenosine receptors, specifically A1 and A2 receptors, at therapeutic concentrations. atsjournals.orgatsjournals.org Adenosine can cause bronchoconstriction in asthmatic individuals, likely through the release of histamine and leukotrienes from mast cells. atsjournals.orgatsjournals.org By blocking adenosine receptors, this compound can mitigate this indirect constrictor effect. drugbank.com

Anti-inflammatory Cellular Responses

Beyond its direct effects on airway smooth muscle, this compound exhibits a range of anti-inflammatory properties by modulating the function of various immune cells.

Eosinophil Infiltration Inhibition

This compound has been shown to inhibit the infiltration of eosinophils into the airways, a key feature of allergic inflammation. portico.orgpsu.edu Studies in animal models have demonstrated that pretreatment with this compound significantly reduces allergen-induced eosinophil recruitment into the airways. psu.edu In clinical research involving patients with mild asthma, low-dose this compound treatment has been found to decrease the number of eosinophils in bronchial biopsies, bronchoalveolar lavage fluid, and induced sputum. atsjournals.orgatsjournals.orgatsjournals.org Similarly, in patients with nocturnal asthma, this compound can inhibit the early morning influx of eosinophils. atsjournals.orgnih.gov This effect is thought to be mediated, at least in part, by the inhibition of T-cell-derived cytokines that are responsible for eosinophilic responses. mdpi.com Research also suggests that this compound can reduce airway inflammation by suppressing eosinophil activity, leading to a subsequent decrease in their infiltration. nih.gov

Neutrophil Influx and Activity Modulation

This compound also modulates the activity and influx of neutrophils. In patients with Chronic Obstructive Pulmonary Disease (COPD), this compound has been observed to reduce the proportion of neutrophils in induced sputum and decrease the concentration of the neutrophil chemoattractant CXCL8 (also known as IL-8). atsjournals.orgportico.org In a rat model of endotoxin-induced airway inflammation, this compound treatment significantly inhibited the influx of neutrophils into the airways. ersnet.org It also reduces the influx of neutrophils in the bronchoalveolar lavage of patients with nocturnal asthma. atsjournals.orgnih.gov Furthermore, this compound can promote apoptosis (programmed cell death) in neutrophils, which may help to resolve inflammation. portico.orgnih.gov

Inhibition of Inflammatory Mediator Release

This compound can inhibit the release of various inflammatory mediators from immune cells, although the concentrations required for these effects can vary. It has been shown to inhibit the release of histamine from mast cells and basophils. ersnet.orgcapes.gov.br However, the concentrations needed for significant inhibition of histamine release are often high. ersnet.orgpsu.edu At therapeutic concentrations, this compound can inhibit the adenosine-induced enhancement of mediator release from mast cells. ersnet.orgnih.gov

This compound also affects the release of other mediators. For instance, it can inhibit the generation of leukotriene B4 (LTB4) by neutrophils and the release of superoxide (B77818) anions from alveolar macrophages. psu.edu Additionally, it has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) from human macrophages. psu.edu

Table 1: Summary of this compound's Effects on Different Cell Types and Processes

Target Cell/Process Observed Effect Key Mechanisms
Airway Smooth Muscle Relaxation (Bronchodilation) PDE inhibition (↑cAMP, ↑cGMP), Opening of maxi-K channels, Adenosine receptor antagonism
Eosinophils Inhibition of infiltration and activity Inhibition of T-cell-derived cytokines, Suppression of eosinophil activity
Neutrophils Inhibition of influx and activity, Promotion of apoptosis Reduction of chemoattractants (e.g., CXCL8), Induction of apoptosis
Mast Cells/Basophils Inhibition of histamine and other mediator release Adenosine receptor antagonism, PDE inhibition (at high concentrations)
Macrophages Inhibition of superoxide anion and cytokine release PDE inhibition, Inhibition of pro-inflammatory cytokine release (e.g., TNF-α)

| T-Lymphocytes | Inhibition of proliferation and chemotaxis | PDE inhibition, Induction of apoptosis |

Table 2: Chemical Compounds Mentioned

Compound Name
1-methyluric acid
1-methylxanthine (B19228)
3-methylxanthine
8-Br-cAMP
8-Br-cGMP
Adenosine
Adenosine triphosphate
Allopurinol
Aminophylline (B1665990)
Bu2-cAMP
Bu2-cGMP
Caffeine (B1668208)
Calcium
Carbamazepine
Catecholamines
Charybdotoxin
Cimetidine
Clarithromycin
Cyclic adenosine monophosphate (cAMP)
Cyclic guanosine monophosphate (cGMP)
CXCL8 (Interleukin-8)
Denbufylline
Diltiazem
Endotoxin
Erythromycin
Ethanol
Fluconazole
Fluvoxamine
Guanosine triphosphate
Heparin
Histamine
IBMX
IL-10
IL-13
IL-1β
IL-2
IL-4
IL-5
Interferon-α
Isbufylline
Isoprenaline
Ketoconazole
Leukotriene B4 (LTB4)
Leukotriene C4
Leukotrienes
Methacholine
N-alpha-p-tosyl-L-arginine-methyl ester
Nitric oxide
Pentoxifylline
Phenobarbitone
Phenytoin
Phorbol-myristate-acetate
Platelet-activating factor (PAF)
Prostaglandin D2
Prostaglandins
Ranitidine
Rifampicin
Ritonavir
Ro-2017
Rolipram
Terbutaline
Theobromine
This compound
Toluene di-isocyanate
Trichostatin A
Tumor necrosis factor-alpha (TNF-α)
Verapamil

Impact on Reactive Oxygen Species Production

This compound has demonstrated the ability to modulate the production of reactive oxygen species (ROS), which are implicated in the inflammatory processes of various respiratory diseases. mdpi.com Research indicates that this compound can reduce ROS production in adipocytes and inhibit the generation of free oxygen radicals by human monocytes through the inhibition of phosphodiesterase (PDE). mdpi.comumk.pl This effect is significant as increased ROS can lead to the formation of peroxynitrite radicals, which are associated with the inactivation of histone deacetylase 2 (HDAC2), a key enzyme in regulating inflammation. mdpi.com By reducing peroxynitrite formation, this compound may help preserve HDAC2 function. mdpi.com

However, the effect of this compound on ROS production can be concentration-dependent. While high concentrations of this compound (greater than 10⁻⁴ M) that inhibit PDE have been shown to inhibit eosinophil superoxide generation, some in vitro studies suggest that at therapeutic concentrations, this compound might actually increase superoxide release. mdpi.com This paradoxical effect is thought to be mediated through its antagonism of adenosine receptors, as endogenous adenosine normally has an inhibitory action on these cells. mdpi.com

Immunomodulatory Effects on Lymphocytes and Macrophages

This compound exerts significant immunomodulatory effects on lymphocytes and macrophages, key players in the immune response. It has been shown to influence T-lymphocyte function, suggesting a role in controlling chronic airway inflammation. mdpi.com In macrophages, this compound can modulate the inflammatory response by affecting the production of various cytokines and influencing gene expression. mdpi.comnih.gov

T-lymphocyte Proliferation and Chemotaxis Research

This compound has been observed to have a dose-dependent impact on T-lymphocyte proliferation and movement. At high concentrations, it inhibits the proliferation of both CD4⁺ and CD8⁺ T-lymphocytes, an effect mediated by the inhibition of phosphodiesterase (PDE). atsjournals.orgnih.gov Specifically, PDE4 inhibition is implicated in this anti-proliferative effect. mdpi.com Research has also shown that this compound can inhibit the chemotactic response of T-lymphocytes, which is their directed movement in response to chemical signals, and this is also mediated through PDE inhibition. mdpi.comnih.gov One study demonstrated that this compound caused a concentration-dependent inhibition of T-cell chemotaxis induced by both platelet-activating factor (PAF) and human recombinant interleukin-8 (hrIL-8). ersnet.org

In studies with asthmatic children, this compound treatment has been found to inhibit the chemotaxis of neutrophils and mononuclear cells. psu.edu Furthermore, in vitro studies have shown that this compound, along with the selective PDE4 inhibitor rolipram, can attenuate T-cell chemotaxis. researchgate.net

CD4⁺ and CD8⁺ Cell Dynamics

This compound influences the dynamics of CD4⁺ (helper) and CD8⁺ (suppressor/cytotoxic) T-cells, which are crucial for orchestrating the immune response. Research indicates that this compound has a stimulatory effect on suppressor (CD8⁺) T-lymphocytes, which may be important in controlling chronic airway inflammation. mdpi.comnih.gov

Interestingly, the effects of this compound on these cell populations can differ between the bloodstream and the airways. In patients with asthma, low-dose this compound treatment has been associated with an increase in activated circulating CD4⁺ and CD8⁺ T-cells, but a decrease in these same cells within the airways. atsjournals.org This suggests that this compound may reduce the trafficking of activated T-cells into the airways. atsjournals.orgersnet.org Another study involving the withdrawal of this compound from asthmatic patients showed a subsequent increase in both CD4⁺ and CD8⁺ T-cells in bronchial biopsies, further supporting the idea that this compound inhibits the movement of these lymphocytes into the airways. ersnet.org

At high concentrations, this compound inhibits the proliferation of both CD4⁺ and CD8⁺ cells. mdpi.comatsjournals.org

Research Finding on this compound's Effect on CD4⁺ and CD8⁺ CellsReference
Stimulates suppressor (CD8⁺) T-lymphocytes. mdpi.comnih.gov
High concentrations inhibit proliferation of CD4⁺ and CD8⁺ cells. mdpi.comatsjournals.org
Low-dose treatment increases activated circulating CD4⁺ and CD8⁺ T-cells but decreases them in the airways. atsjournals.org
Withdrawal of this compound leads to an increase in CD4⁺ and CD8⁺ T-cells in bronchial biopsies. ersnet.org
May reduce the trafficking of activated T-cells into the airways. atsjournals.orgersnet.org

Macrophage Gene Expression Profiling

Genome-wide profiling of gene expression in macrophages has revealed that this compound can dose-dependently regulate a significant number of genes. nih.govnih.gov These regulated genes are involved in various cellular processes, including inflammation, cytokine signaling, cell adhesion, and cell motility. nih.govnih.govaacrjournals.org

A key finding from these microarray studies is the dramatic suppression of Interleukin-13 (IL-13) expression in macrophages by this compound. nih.govaacrjournals.org IL-13 is a central mediator of airway inflammation. nih.gov This suppression of IL-13 has been confirmed by real-time quantitative RT-PCR and ELISA analyses and appears to be mediated through cyclic AMP (cAMP). nih.govaacrjournals.org this compound, along with other cAMP-elevating agents, has been shown to suppress both IL-13 mRNA expression and protein secretion in macrophages. nih.govaacrjournals.org This, in turn, can lead to a decrease in the production of leukotriene C4 (LTC4), another inflammatory mediator. nih.gov

Microarray studies have also indicated that this compound has the greatest inhibitory effect on IL-13 expression in macrophages. mdpi.com Furthermore, in alveolar macrophages from smokers with chronic bronchitis, IL-13 protein secretion was observed to decrease in a dose-dependent manner with this compound treatment. nih.gov

Genes Regulated by this compound in MacrophagesFunctional CategoryEffect of this compoundReference
Interleukin-13 (IL-13)Inflammation, CytokineDown-regulated nih.govaacrjournals.org
Genes related to angiogenesisCell GrowthDose-dependently regulated nih.gov
Genes related to cell adhesionCell InteractionDose-dependently regulated nih.gov
Genes related to cell motilityCell MovementDose-dependently regulated nih.govaacrjournals.org
Genes related to signal transductionCellular CommunicationDose-dependently regulated nih.govaacrjournals.org
Genes related to cell proliferationCell GrowthDose-dependently regulated nih.gov

Induction of Apoptosis in Inflammatory Cells

This compound has been shown to induce apoptosis, or programmed cell death, in various inflammatory cells, which may contribute to its anti-inflammatory effects. vetphysiol.hu In vitro studies have demonstrated that this compound promotes apoptosis in neutrophils. mdpi.comatsjournals.org This effect is associated with a reduction in the anti-apoptotic protein Bcl-2. mdpi.comvetphysiol.hu Unlike some of its other actions, this pro-apoptotic effect in neutrophils is not mediated by PDE inhibition but may be related to the antagonism of adenosine A₂A-receptors. mdpi.com

This compound also induces apoptosis in T-lymphocytes, thereby reducing their survival. mdpi.comatsjournals.orgnih.gov This effect on T-lymphocytes appears to be mediated via PDE inhibition. mdpi.comatsjournals.orgnih.gov Furthermore, this compound has been found to counteract the prolonged survival of human granulocytes (including neutrophils and eosinophils) that is often caused by inflammatory cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) and IL-5. nih.gov It achieves this by accelerating granulocyte apoptosis. nih.gov

Transcriptional Regulation and Gene Expression

This compound influences the fundamental processes of transcriptional regulation and gene expression, which are at the heart of its anti-inflammatory and immunomodulatory actions. One of the key mechanisms is its effect on the pro-inflammatory transcription factor nuclear factor-κB (NF-κB). vetphysiol.hu this compound has been shown to prevent the translocation of NF-κB into the nucleus, which is a critical step for it to activate the expression of inflammatory genes. mdpi.comatsjournals.org This inhibitory effect on NF-κB appears to be due to a protective action against the degradation of its inhibitory protein, I-κBα. mdpi.com However, these effects are typically observed at high concentrations and may be mediated by PDE inhibition. mdpi.com

Another significant mechanism of this compound's action on gene expression is through the activation of histone deacetylases (HDACs). mdpi.comatsjournals.org HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to the suppression of inflammatory genes. mdpi.compnas.org this compound, even at low concentrations, can activate HDACs, particularly HDAC2, whose activity is often reduced by oxidative stress in inflammatory conditions. mdpi.comatsjournals.org By activating HDAC2, this compound can enhance the anti-inflammatory effects of corticosteroids and even reverse corticosteroid resistance in cells from patients with COPD. mdpi.commdpi.com This activation of HDACs is thought to occur through the inhibition of oxidant-activated phosphoinositide-3-kinase-delta (PI3K-δ). mdpi.com

Synthetic riboswitches that respond to this compound have also been developed as tools to regulate gene expression in various organisms, demonstrating the molecule's utility in synthetic biology for controlling translation and transcription. asm.orgmdpi.combiorxiv.org

Repression of Pro-inflammatory Gene Transcription

This compound exhibits significant anti-inflammatory properties by repressing the transcription of various pro-inflammatory genes. nih.gov This mechanism is crucial to its therapeutic action in inflammatory airway diseases. Research has identified several key pathways through which this compound exerts this repressive effect, primarily centered around the inhibition of transcription factors and the modulation of chromatin structure via histone deacetylases (HDACs).

One of the principal mechanisms is the inhibition of Nuclear Factor-kappaB (NF-κB), a critical transcription factor that regulates the expression of numerous inflammatory genes. atsjournals.orgportico.org In inflammatory conditions, NF-κB is activated and translocates to the nucleus to initiate the transcription of genes encoding cytokines, chemokines, and adhesion molecules. mdpi.comatsjournals.org this compound has been shown to prevent this translocation. nih.govatsjournals.orgnih.gov It achieves this by protecting the inhibitory protein IκBα from degradation, which otherwise releases NF-κB to move into the nucleus. mdpi.comatsjournals.orgresearchgate.net By inhibiting the NF-κB pathway, this compound effectively suppresses the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). mdpi.comresearchgate.net

A novel and significant mechanism of this compound's anti-inflammatory action is the activation of Histone Deacetylases (HDACs). nih.govatsjournals.org Gene expression is regulated by the balance between histone acetylation, carried out by histone acetyltransferases (HATs), and deacetylation, by HDACs. ersnet.orgtandfonline.com Histone acetylation generally leads to a more open chromatin structure, allowing for gene transcription. Corticosteroids, for example, suppress inflammatory genes by recruiting HDACs, particularly HDAC2, to the site of inflammation. atsjournals.orgersnet.org this compound, at low concentrations, directly enhances the activity of HDACs. pnas.orgresearchgate.netpharmgkb.org This effect is not linked to its classic mechanisms of phosphodiesterase (PDE) inhibition or adenosine receptor antagonism. atsjournals.orgpnas.org

Research indicates that this compound's ability to activate HDACs may be mediated through the inhibition of phosphoinositide 3-kinase-delta (PI3K-δ), a kinase that is activated by oxidative stress and negatively regulates HDAC2. nih.govmdpi.comatsjournals.orgresearchgate.netatsjournals.org Furthermore, the p38 mitogen-activated protein kinase (MAPK) pathway appears to play a role, as inhibition of p38 MAPK can partially reduce this compound-induced HDAC activity. pnas.org By increasing HDAC activity, this compound promotes the deacetylation of histones, leading to chromatin condensation and the repression of inflammatory gene expression. atsjournals.orgmdpi.com

Table 1: Key Molecular Targets in this compound-Mediated Gene Repression


Target MoleculeEffect of this compoundResulting ActionKey Downstream Genes AffectedReference
NF-κB (Nuclear Factor-kappaB)Inhibits nuclear translocation by preventing IκBα degradationSuppression of pro-inflammatory gene transcriptionTNF-α, IL-8, GM-CSF, IL-6[3, 5, 7, 11]
HDAC2 (Histone Deacetylase 2)Increases enzyme activityPromotes deacetylation of histones, leading to gene silencingGeneral inflammatory genes[1, 2, 4, 15]
PI3K-δ (Phosphoinositide 3-kinase-delta)Inhibits activityLeads to increased HDAC2 activityGeneral inflammatory genes[3, 5, 7, 16]
p38 MAPKModulates its activity (inhibition of p38 partially blocks this compound effect)Contributes to the induction of HDAC activityGeneral inflammatory genes[1, 9]

Synergistic Effects with Corticosteroids on Gene Expression

A significant area of cellular research involves the synergistic interaction between this compound and corticosteroids in suppressing inflammatory gene expression. atsjournals.org This synergy is particularly important as it can enhance the anti-inflammatory effects of corticosteroids, potentially allowing for lower doses and overcoming corticosteroid resistance observed in some chronic respiratory diseases. ersnet.orgtandfonline.comnih.gov

The molecular basis for this synergy lies in their complementary effects on histone deacetylase (HDAC) activity. pnas.org Corticosteroids exert their anti-inflammatory effects primarily by binding to glucocorticoid receptors (GR), which then recruit HDAC2 to activated inflammatory gene sites. portico.orgersnet.orgpnas.org This recruitment leads to the deacetylation of histones, compacting the chromatin structure and switching off gene transcription. tandfonline.commdpi.com However, the effectiveness of this mechanism depends on the availability and activity of HDAC2, which can be reduced in conditions like Chronic Obstructive Pulmonary Disease (COPD) due to oxidative stress. ersnet.orgnih.gov

This is where this compound plays a crucial role. As established, this compound directly increases the enzymatic activity of HDACs. atsjournals.orgpnas.org This enhanced HDAC activity provides a larger pool of activated enzymes that can be recruited by the glucocorticoid receptor complex. pnas.orgresearchgate.netpharmgkb.org The result is a cooperative and powerful suppression of inflammatory genes that is far greater than the effect of either agent alone. nih.govpnas.org In vitro studies have quantified this potentiation, showing that low concentrations of this compound can enhance the anti-inflammatory actions of corticosteroids by 100- to 1,000-fold. atsjournals.orgportico.org

This synergistic mechanism explains why this compound alone is not a highly potent anti-inflammatory drug; while it can activate HDACs, it lacks the targeting mechanism to recruit these enzymes specifically to inflammatory genes. pnas.org Corticosteroids provide this targeting, and this compound amplifies the subsequent repressive effect. portico.orgpnas.org This interaction is particularly relevant for reversing corticosteroid resistance. In cells where HDAC2 function is impaired, such as in monocytes exposed to cigarette smoke extract, the combination of this compound and a corticosteroid like dexamethasone (B1670325) has been shown to restore HDAC2 expression and reverse corticosteroid insensitivity. spandidos-publications.com This effect is partly mediated through the inhibition of the PI3K/Akt signaling pathway. spandidos-publications.com

Table 2: Research Findings on this compound and Corticosteroid Synergy


Research FocusKey FindingUnderlying MechanismCell/Model SystemReference
Cooperative InteractionThis compound enhances HDAC activity, which is then available for corticosteroid recruitment to suppress inflammatory genes.This compound activates HDACs; Corticosteroids recruit activated HDACs to gene promoters.Epithelial cells, Macrophages[1, 10, 24]
Potentiation of EffectLow-dose this compound potentiates the anti-inflammatory effects of corticosteroids by 100- to 1,000-fold.Synergistic repression of inflammatory gene expression.In vitro models[6, 12]
Reversal of Steroid ResistanceThis compound restores HDAC activity and steroid responsiveness in cells from COPD patients.Activation of HDAC2, which is often reduced in COPD.COPD Macrophages[2, 4, 21]
Combined Effect on Inflammatory PathwaysThis compound and Dexamethasone together reduce inflammatory cytokine release (IL-8, TNF-α) and reverse corticosteroid insensitivity.Inhibition of the PI3K/Akt pathway and restoration of HDAC2 expression.U937 monocytes exposed to cigarette smoke extract spandidos-publications.com

Pharmacokinetic and Pharmacodynamic Research

Theophylline (B1681296) Metabolism Research

This compound, a methylxanthine compound, undergoes extensive metabolism primarily in the liver, with approximately 90% of the drug being biotransformed in adults. pharmgkb.orgdrugs.comnih.gov This process involves multiple enzymatic pathways, leading to the formation of several metabolites.

Hepatic Biotransformation Pathways

The liver is the principal site of this compound metabolism. nih.gov The biotransformation of this compound occurs through two main processes: demethylation and hydroxylation. drugs.comdrugbank.com These pathways are responsible for converting this compound into more water-soluble compounds that can be excreted by the kidneys. The metabolism of this compound can become saturated, even within the therapeutic range, which means that small increases in dosage can lead to disproportionately large increases in its concentration in the blood. wikipedia.org

Cytochrome P450 (CYP1A2) Mediated Metabolism

The cytochrome P450 (CYP) enzyme system, specifically the CYP1A2 isoform, plays a crucial role in the metabolism of this compound. nih.govjournal-dtt.org CYP1A2 is the primary enzyme responsible for both the N-demethylation and hydroxylation of this compound. koreamed.orgnih.gov While other CYP isoforms are involved, CYP1A2 is considered the most significant contributor to this compound's breakdown in the body. nih.gov Studies have shown that the co-administration of caffeine (B1668208), another CYP1A2 substrate, can inhibit the metabolism of this compound, highlighting the shared metabolic pathway. journal-dtt.org

N-Demethylation and Hydroxylation Pathways

This compound metabolism proceeds along two major routes: N-demethylation and 8-hydroxylation. pharmgkb.orgoup.com

N-demethylation results in the formation of 1-methylxanthine (B19228) and 3-methylxanthine. pharmgkb.orgdrugbank.com This process is primarily catalyzed by CYP1A2. pharmgkb.org

8-hydroxylation is the main metabolic pathway, converting this compound to 1,3-dimethyluric acid. pharmgkb.orgoup.com This reaction is also largely mediated by CYP1A2, although CYP2E1 and potentially CYP3A4 contribute to a lesser extent. nih.govpharmgkb.org

In neonates, the N-demethylation pathway is not yet developed, and hydroxylation activity is reduced, which can lead to different metabolic profiles and a risk of caffeine accumulation. pharmgkb.orgfda.gov

Formation and Activity of this compound Metabolites

The metabolism of this compound results in several key metabolites:

1,3-dimethyluric acid: This is the major metabolite, accounting for a significant portion of this compound clearance. pharmgkb.orgoup.com It is considered to be pharmacologically inactive.

1-methylxanthine: This metabolite is formed through N-demethylation and is further oxidized by xanthine (B1682287) oxidase to 1-methyluric acid. drugbank.comnih.gov

3-methylxanthine: This is another product of N-demethylation. pharmgkb.org It possesses about one-tenth of the pharmacological activity of this compound. fda.gov

Caffeine: A small amount of this compound (around 6%) can be N-methylated to form caffeine. pharmgkb.orgdrugbank.com In adults, caffeine concentrations are generally negligible, but they can accumulate in neonates. fda.gov

A novel metabolite, this compound-7β-d-ribofuranoside (theonosine), has also been identified, produced by the microsomal fraction of lung tissue in various species, including humans. mdpi.com

Table 1: Major Metabolic Pathways of this compound and Metabolites Formed

Metabolic Pathway Primary Enzyme(s) Metabolite(s) Formed Pharmacological Activity of Metabolite
8-Hydroxylation CYP1A2, CYP2E1 1,3-dimethyluric acid Inactive
N-Demethylation CYP1A2 1-methylxanthine Inactive (further metabolized)
N-Demethylation CYP1A2 3-methylxanthine Approximately 1/10th the activity of this compound
N-Methylation Unknown Caffeine Active
Ribosylation Unknown (Lung microsomes) This compound-7β-d-ribofuranoside (Theonosine) To be determined

Genetic Influences on this compound Disposition

Inter-individual variations in this compound clearance are significant and are largely attributed to genetic differences in the enzymes responsible for its metabolism. nih.gov

Pharmacogenetic Studies of this compound Metabolism Enzymes

Pharmacogenetic research has focused on the genes encoding the primary enzymes that metabolize this compound, particularly CYP1A2 and CYP2E1. nih.govdrugbank.com

CYP1A2 Polymorphisms: Polymorphisms in the CYP1A2 gene have been shown to influence the rate of this compound metabolism. bmbreports.org

A study in Turkish patients found that the CYP1A21D and CYP1A21F polymorphisms were significantly different in patients compared to controls, with the "T" allele at -2467delT being associated with decreased this compound metabolism. pharmgkb.orgbmbreports.org

In a Japanese population, the AA + AG genotypes of rs2069514 (CYP1A21C) were linked to decreased this compound metabolism compared to the GG genotype. pharmgkb.org

A study in Korean non-smoking asthmatics demonstrated that individuals with the A mutant allele (GA+AA) of the -3860G>A polymorphism had significantly higher this compound clearance than those with the wild GG genotype. koreamed.org

CYP2E1 Polymorphisms: While CYP1A2 is the major enzyme, CYP2E1 also contributes to this compound hydroxylation. pharmgkb.orgdrugbank.com Polymorphisms in the CYP2E1 gene can also affect this compound metabolism, although its role is considered minor compared to CYP1A2. nih.gov

Table 2: Investigated CYP1A2 Polymorphisms and their Effect on this compound Metabolism

Polymorphism Population Studied Effect on this compound Metabolism
CYP1A21D (-2467delT) Turkish "T" allele associated with decreased metabolism
CYP1A21C (rs2069514) Japanese AA + AG genotypes associated with decreased metabolism
-3860G>A Korean A mutant allele (GA+AA) associated with increased clearance

Interindividual Variability in Metabolic Clearance

The metabolic clearance of this compound is subject to significant variation among individuals, a factor that complicates its therapeutic use. This variability is largely attributable to differences in hepatic metabolism, primarily orchestrated by the cytochrome P450 enzyme system. nih.gov this compound is predominantly metabolized by the CYP1A2 isoenzyme, with the CYP2E1 enzyme also playing a role at higher plasma concentrations. nih.gov The efficiency of this metabolic process can be influenced by a wide array of endogenous and exogenous factors, leading to substantial differences in the drug's clearance rate and, consequently, its plasma concentration. researchgate.net

Endogenous factors such as age and disease states are major contributors to this variability. irispublishers.com For instance, metabolic clearance is markedly reduced in neonates and the elderly, while it is increased in children between the ages of one and ten. irispublishers.com Pathological conditions can also profoundly alter this compound clearance. Diseases such as liver cirrhosis, congestive heart failure, and chronic obstructive pulmonary disease are associated with impaired clearance, which can lead to elevated serum levels. ukzn.ac.za Even acute illnesses accompanied by fever have been reported to slow this compound's half-life. asm.org Research has also pointed to potential sex-related differences, with one study noting higher clearance in healthy premenopausal women compared to men, though this finding is not universally consistent across all studies. nih.gov

Exogenous factors, including diet, lifestyle choices, and concomitant drug administration, also play a crucial role. irispublishers.com Tobacco smoking is a well-documented inducer of the CYP1A2 enzyme due to the polycyclic aromatic hydrocarbons in tobacco smoke. nih.gov This induction leads to a marked increase in this compound clearance, with heavy smokers metabolizing the drug at up to twice the rate of non-smokers. asm.orgnih.gov Dietary habits can also have an impact; for example, a high-protein, low-carbohydrate diet can accelerate this compound metabolism. irispublishers.comasm.org

Numerous drug-drug interactions can significantly affect this compound clearance by either inhibiting or inducing its metabolizing enzymes. ukzn.ac.zalu.se Co-administration with drugs that inhibit CYP1A2 can decrease clearance and raise this compound levels, increasing the risk of toxicity. Conversely, drugs that induce hepatic enzymes can increase clearance, potentially leading to sub-therapeutic concentrations. nih.gov

Given this extensive interindividual variability, monitoring of serum this compound concentrations is often considered essential to ensure therapeutic efficacy while minimizing the risk of adverse effects. irispublishers.comresearchgate.net

Table 1: Factors Influencing this compound Metabolic Clearance

Factor CategoryFactorEffect on this compound ClearanceReference
Endogenous FactorsAge (Neonates, Elderly)Decreased irispublishers.com
Age (Children 1-10 years)Increased irispublishers.com
Disease (Liver Cirrhosis, Congestive Heart Failure)Decreased irispublishers.comukzn.ac.za
Acute Febrile IllnessDecreased asm.org
Exogenous FactorsTobacco SmokingIncreased ukzn.ac.zanih.gov
Diet (High-protein, low-carbohydrate)Increased irispublishers.comasm.org
Diet (Low-protein, high-carbohydrate)Decreased researchgate.net
Concomitant MedicationsEnzyme Inhibitors (e.g., Cimetidine, Erythromycin, some Quinolones)Decreased ukzn.ac.zaasm.orgirispublishers.com
Enzyme Inducers (e.g., Phenytoin, Rifampicin, Phenobarbital)Increased irispublishers.comukzn.ac.zairispublishers.com

Pharmacodynamic Relationships and Modeling

Concentration-Dependent Biological Effects

The biological effects of this compound, both therapeutic and adverse, are closely related to its serum concentration. drugbank.com This relationship establishes a narrow therapeutic window, where concentrations must be high enough to be effective but low enough to avoid toxicity. nih.gov

For satisfactory bronchodilation, most studies indicate that peak serum this compound concentrations should be greater than 10 mcg/mL, with a generally accepted therapeutic range of 10 to 20 mg/L (55–110 µM). lu.sedrugbank.comnih.gov Within this range, this compound relaxes bronchial smooth muscle, leading to improved respiratory function. wikipedia.org However, some patients with milder disease may experience benefits at lower concentrations, such as 5-15 mg/L. lu.senih.gov Furthermore, research suggests that the anti-inflammatory effects of this compound may occur at plasma concentrations below 10 mg/L. drugbank.com

As serum concentrations rise above the therapeutic range, the frequency and severity of adverse effects increase. nih.gov Side effects can begin to appear even within the upper end of the therapeutic range (10-20 mg/L). lu.se Common adverse reactions at concentrations above 20 mg/L include nausea, vomiting, headaches, and insomnia, which are often linked to phosphodiesterase (PDE) inhibition. drugbank.comwikipedia.org At still higher concentrations, typically exceeding 35-40 mg/L, more severe toxicities such as cardiac arrhythmias and seizures can occur, which are thought to be mediated by the antagonism of adenosine (B11128) A1 receptors. asm.orgwikipedia.org

Table 2: this compound Serum Concentration and Associated Clinical Effects

Serum Concentration (mg/L or mcg/mL)Associated Biological and Clinical EffectsReference
< 10Minimal bronchodilation; potential anti-inflammatory effects. drugbank.com
10 - 20Therapeutic range for bronchodilation. Improved symptom control. Potential for mild adverse effects (e.g., nausea, headache) at the upper end of this range. nih.govlu.sedrugbank.com
> 20Increased frequency and severity of adverse effects, including nausea, vomiting, headache, and insomnia. asm.orgnih.gov
> 35-40Serious toxicity, including increased risk of cardiac arrhythmias and seizures. asm.orgwikipedia.org

Predictive Pharmacodynamic Models

To better understand and predict the relationship between this compound concentration and its physiological effects, various pharmacodynamic models have been developed. These models are crucial for optimizing therapy and are often integrated with pharmacokinetic models to create comprehensive pharmacokinetic/pharmacodynamic (PK/PD) frameworks. researchgate.net

One common approach involves the use of nonlinear mixed-effects (NLME) models. researchgate.netresearchgate.net These models are particularly useful for analyzing data from patient populations, as they can account for both inter-individual variability and intra-individual variations in drug response. researchgate.net For example, NLME models have been used to analyze this compound concentration data from asthmatic patients to efficiently estimate physiological parameters like absorption rate, elimination rate, and clearance. researchgate.net In another study involving patients with chronic bronchitis, empirical mathematical models were used to express the response, such as changes in Forced Vital Capacity (FVC), as a linear function of steady-state plasma this compound levels. nih.govnih.gov

Other research has focused on directly modeling the concentration-effect or dose-response relationship. An effect compartment model linked with a sigmoid Emax model has been used to describe the relationship between plasma this compound concentrations and effects like eosinopenia and hypokalemia. nih.gov More recent studies have compared different types of dose-response models to determine the best fit for this compound's physiological properties. One such study compared a four-parameter log-logistic model, a Brain-Cousens hormesis model, and a modified log-logistic model with the Weibull distribution I model. irispublishers.comirispublishers.com The findings suggested that the Weibull distribution I model was superior for describing the this compound dose-response relationship, showing a significant variation in the model fit with a sharp decline at high doses. irispublishers.comirispublishers.com These modeling approaches aim to elucidate the causative relationship between drug exposure and response, providing a more quantitative and predictive understanding of this compound's therapeutic and toxic effects. researchgate.net

Compound Names

Clinical and Translational Research Applications

Investigational Therapeutic Applications

Ventilator-induced diaphragmatic dysfunction (VIDD) is a serious complication in critically ill patients undergoing mechanical ventilation, characterized by a rapid decline in diaphragmatic strength and endurance. ebm-journal.org Research has explored the potential of theophylline (B1681296) to mitigate VIDD. Animal studies have shown that this compound administration can decrease the atrophy that occurs in the diaphragms of rats subjected to mechanical ventilation. researchgate.net

The proposed mechanisms for this protective effect include improved diaphragmatic perfusion through enhanced cardiac output and vasodilation of diaphragmatic arterioles. ebm-journal.orgresearchgate.net Furthermore, this compound may protect the diaphragm from oxidative stress by suppressing xanthine (B1682287) oxidase activity. ekb.eg Clinical studies have also shown promising results. A retrospective cohort study indicated that low-dose this compound improved diaphragm contractility in ICU patients with VIDD. ebm-journal.org Another study found that this compound treatment in critically ill patients with diaphragmatic dysfunction led to improved diaphragmatic excursion and thickening fraction, as measured by ultrasound. ekb.eg These findings suggest that this compound may be a beneficial therapeutic agent for patients at risk of or experiencing VIDD. nih.gov

Table 2: Investigational Use of this compound in VIDD

Study TypeKey FindingsProposed Mechanism
Animal (Rat) StudyDecreased diaphragmatic atrophy after mechanical ventilation. researchgate.netNot fully elucidated, but may involve improved perfusion.
Retrospective Cohort StudyImproved diaphragm contractility in ICU patients with VIDD. ebm-journal.orgImproved diaphragmatic perfusion, suppression of xanthine oxidase. ebm-journal.orgekb.eg
Clinical Study (Critically Ill Patients)Improved diaphragmatic excursion and thickening fraction. ekb.egEnhancement of respiratory muscle contraction. ekb.eg

Investigation into Anosmia Management Mechanisms

This compound has been investigated as a potential treatment for anosmia (the loss of smell), particularly post-viral olfactory dysfunction (PVOD). The proposed mechanism centers on its role as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govpccarx.com These molecules are crucial for olfactory signaling and are believed to promote the regeneration of sensory axons. nih.govfagronacademy.us Lower levels of cAMP and cGMP have been observed in individuals with hyposmia (a reduced sense of smell), suggesting a rationale for this compound's use. pccarx.comfagronacademy.us

Research suggests that this compound may aid in the regeneration of the olfactory neuroepithelium. pccarx.comfagronacademy.us It is thought to act as a growth factor, stimulating olfactory stem cells. remedypublications.com Clinical studies have explored both oral and intranasal administration of this compound for hyposmia. An open-label controlled trial with oral this compound showed improvement in smell function in over half of the patients. pccarx.comresearchgate.net However, to minimize systemic side effects, intranasal delivery has been investigated. pccarx.comhoustonmethodist.org

A randomized controlled trial investigating nasal this compound irrigation for post-viral olfactory dysfunction showed that while a slightly higher percentage of patients in the this compound group reported improved smell compared to the placebo group, the results were not statistically significant, suggesting the need for larger studies or different dosing regimens. nih.govumn.edu Another study is currently in a Phase II clinical trial to evaluate the efficacy and safety of an intranasal this compound formulation (CYR-064) for treating post-viral hyposmia, including cases related to COVID-19. houstonmethodist.orgpharmaceutical-technology.comveeva.com

Table 1: Summary of Clinical Research on this compound for Anosmia

Study TypeKey FindingsProposed Mechanism of ActionReference
Randomized Controlled Trial33% of this compound group reported improved smell vs. 30% in placebo group; not statistically significant.Inhibition of phosphodiesterase, leading to increased cAMP and cGMP, promoting olfactory signaling and sensory axon regeneration. nih.gov
Open-Label Controlled Trial (Oral this compound)Corrected hyposmia in over 50% of patients.Inhibition of phosphodiesterase, increasing cAMP and cGMP to assist in olfactory neuroepithelium regrowth. pccarx.comresearchgate.net
Pilot Study (Intranasal this compound)Improved smell function in 8 out of 10 patients with no systemic side effects.Direct stimulation of olfactory receptor stem cells. remedypublications.com
Phase 2 Clinical Trial (Intranasal this compound - CYR-064)Ongoing investigation into safety and efficacy for post-viral hyposmia.Targeting phosphodiesterase via intranasal delivery to minimize systemic effects and improve efficacy. houstonmethodist.orgpharmaceutical-technology.comveeva.com

Mechanisms of Cough Reflex Inhibition

Beyond its bronchodilator properties, this compound has demonstrated antitussive (cough-suppressing) effects, which are not primarily due to its action on airway smooth muscle. nih.govimperial.ac.uk Research indicates that this compound inhibits the cough reflex by acting on sensory nerves. nih.govresearchgate.netnih.gov

Studies using guinea pig models have shown that this compound is effective against cough induced by both capsaicin (B1668287) and citric acid. nih.govresearchgate.net The mechanism involves the inhibition of vagal sensory nerve activation. nih.govresearchgate.netnih.gov Specifically, this compound has been found to inhibit the activation of single C-fiber afferents and the depolarization of both human and guinea pig vagus nerves in vitro. nih.govresearchgate.netnih.gov It also inhibits calcium influx in airway-specific neurons. nih.govresearchgate.netnih.gov

Further investigation into the molecular mechanism has revealed that this compound's antitussive effect is due to an increase in the open probability of small- and intermediate-conductance calcium-activated potassium channels (KCa). nih.govresearchgate.netnih.gov By activating these channels, this compound decreases the excitability of sensory nerves, thereby inhibiting the cough reflex. nih.govresearchgate.netnih.gov This novel mechanism of action suggests that this compound could be a lead compound for the development of new antitussive drugs with potentially fewer side effects. nih.govimperial.ac.uk

Immunomodulatory Research in Systemic Inflammation (e.g., Sepsis, "Inflammaging")

This compound exhibits significant immunomodulatory and anti-inflammatory properties that are under investigation for their potential therapeutic applications in conditions characterized by systemic inflammation, such as sepsis and the chronic low-grade inflammation associated with aging, often termed "inflammaging". oatext.combournemouth.ac.ukoatext.com

The anti-inflammatory effects of this compound are observed at concentrations lower than those required for bronchodilation. bournemouth.ac.ukamegroups.org The mechanisms are multifaceted and include:

Cytokine Modulation : this compound has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and IL-6. oatext.combournemouth.ac.uk Conversely, it increases the production of the anti-inflammatory cytokine IL-10. oatext.comnih.gov

Histone Deacetylase (HDAC) Activation : At low concentrations, this compound can stimulate the activity of HDAC2, which helps to restore the anti-inflammatory effects of corticosteroids, particularly in patients with Chronic Obstructive Pulmonary Disease (COPD). amegroups.org This is believed to occur through an epigenetic mechanism that shifts gene switches toward a more anti-inflammatory state. oatext.com

Inhibition of Pro-inflammatory Transcription Factors : this compound can inhibit the translocation of the pro-inflammatory transcription factor nuclear factor-κB (NF-κB). amegroups.org

Research suggests a potential role for low-dose this compound in modulating inappropriately prolonged inflammation following events like sepsis, especially in older, frail individuals. oatext.comnih.gov Studies have shown that this compound can reduce mortality in patients with severe sepsis. oatext.comnih.gov There is also a proposition for its long-term use to dampen chronic inflammation and potentially slow the progression of frailty. oatext.com

Table 2: this compound's Immunomodulatory Effects on Cytokines

CytokineEffect of this compoundReference
TNF-α (pro-inflammatory)Slight inhibition/reduction oatext.comnih.gov
IL-1 (pro-inflammatory)Reduction oatext.com
IL-6 (pro-inflammatory)Reduction oatext.com
Interferon-gamma (pro-inflammatory)Inhibition of spontaneous synthesis nih.gov
IL-10 (anti-inflammatory)Increase in spontaneous production oatext.comnih.gov

Exploration in COVID-19 Related Acute Respiratory Distress Syndrome (ARDS)

Given its anti-inflammatory and bronchodilatory properties, this compound and its derivative, aminophylline (B1665990), have been explored as potential adjunctive therapies for COVID-19, particularly in patients who develop Acute Respiratory Distress Syndrome (ARDS). fip.orgfrontiersin.orgnih.gov The rationale is that this compound could help mitigate the severe inflammatory response and respiratory compromise seen in these patients. nih.gov

A retrospective study investigating the use of aminophylline in COVID-19 patients with ARDS evaluated its effect on inflammatory markers. fip.orgfip.org The study found a decrease in lymphocytes and C-reactive protein (CRP), but an increase in IL-6, neutrophils, and the neutrophil-lymphocyte ratio (NLR), concluding that aminophylline did not consistently improve inflammatory parameters in this cohort. fip.org

Other research has proposed that this compound's ability to inhibit phosphodiesterases and act as an adenosine receptor antagonist could be beneficial in the context of COVID-19. frontiersin.orgnih.gov Preclinical studies have suggested potential antiviral mechanisms. nih.gov A retrospective study on hospitalized COVID-19 patients showed that this compound use was associated with an increase in the ROX index (a measure of respiratory status) and nominal decreases in CRP and mortality, warranting further investigation. frontiersin.org

Research into Muscle Regeneration Mechanisms

The investigation into this compound's role in muscle regeneration is an emerging area of research. While direct studies on this compound and muscle regeneration are limited, its known mechanisms of action provide a basis for its potential effects. As a phosphodiesterase inhibitor, this compound increases intracellular cAMP levels. cAMP is a critical second messenger involved in various cellular processes, including those that could influence muscle repair and growth. Further research is needed to specifically elucidate the mechanisms and potential therapeutic applications of this compound in muscle regeneration.

Investigation into Infertility Pathophysiology

This compound has been studied for its effects on both male and female fertility, with research primarily focusing on its impact on sperm function and ovarian follicle activation.

In the context of male infertility, poor sperm motility is a significant factor. nih.gov this compound, as a phosphodiesterase inhibitor, increases intracellular cAMP, which is involved in sperm energy production and motility. journalijar.com In vitro studies have demonstrated that washing sperm with this compound can stimulate sperm motility and fertilizing ability. nih.govtandfonline.com One study showed that incubating sperm from both subfertile and fertile men with this compound significantly increased the sperm penetration rate in the zona-free hamster egg penetration test. nih.govtandfonline.com This suggests that this compound may be useful in improving the fertilizing capacity of sperm with poor motility for use in assisted reproductive technologies. nih.govnih.gov

Regarding female infertility, research has explored this compound's role in activating primordial follicles, which are the dormant follicles in the ovary. ijbs.com This is particularly relevant for conditions like premature ovarian insufficiency (POI) and for improving fertility in older women. ijbs.com Studies in mice have shown that this compound derivatives can activate primordial follicles by increasing cAMP levels and activating the PI3K/Akt signaling pathway within the oocytes. ijbs.com Oral administration of aminophylline in naturally aged female mice was found to improve the quantity and quality of ovulated oocytes and increase the number of offspring. ijbs.com These findings suggest that this compound derivatives could potentially be used as oral medications to improve fertility in women with diminished ovarian reserve. ijbs.com However, other animal studies have indicated that high doses of this compound could have adverse effects on reproduction, suggesting a dose-dependent effect. nih.gov

Table 3: Summary of Research on this compound in Infertility

Area of ResearchKey FindingsProposed Mechanism of ActionReference
Male Infertility (Sperm Function)Increased sperm penetration rate in subfertile and fertile men after in vitro treatment.Inhibition of phosphodiesterase, leading to increased intracellular cAMP and enhanced sperm motility. nih.govtandfonline.com
Female Infertility (Primordial Follicle Activation)Activated primordial follicles in mice and increased ovulated oocyte quantity and quality.Accumulation of cAMP and activation of the PI3K/Akt pathway in oocytes. ijbs.com

Chemical Compound Information

Adverse Effects and Toxicity Research

Mechanistic Investigations of Adverse Events

The toxic manifestations of theophylline (B1681296) affect multiple organ systems, most notably the central nervous, cardiovascular, gastrointestinal, and metabolic systems. The mechanisms underlying these adverse events are directly linked to the drug's biochemical activities.

This compound is a non-selective phosphodiesterase inhibitor, which leads to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) medscape.comnih.gov. This accumulation of cAMP is a primary driver of the central nervous system (CNS) stimulation associated with this compound toxicity. Research indicates that this CNS stimulation occurs at various levels, including the cerebral cortex, the medulla, and the spinal cord themultiphysicsjournal.com.

Adverse CNS effects range from mild symptoms like tremors, restlessness, irritability, and insomnia to severe complications such as seizures themultiphysicsjournal.comnih.gov. Seizures represent a major complication of this compound toxicity and can be refractory to conventional treatments themultiphysicsjournal.com. The underlying mechanism is believed to involve the widespread neuronal excitation resulting from elevated cAMP levels, which can lower the seizure threshold derangedphysiology.com.

This compound acts as a non-selective antagonist at adenosine receptors nih.gov. This action is central to its cardiac adverse effects. By blocking adenosine receptors, particularly A1 receptors in the heart, this compound inhibits the naturally calming and heart rate-regulating effects of adenosine.

This antagonism, combined with the release of endogenous catecholamines, leads to a range of cardiac toxicities medscape.com. The most common cardiovascular effect is sinus tachycardia medscape.com. In cases of overdose, more severe arrhythmias can occur, including supraventricular tachycardia (SVT), atrial fibrillation, and ventricular arrhythmias medscape.comdynamedex.com. The mechanism involves an increased rate of sinoatrial node firing and enhanced atrioventricular conduction, directly opposing the physiological role of adenosine.

Gastrointestinal (GI) adverse effects are among the most frequently reported issues with this compound use. These symptoms include nausea, vomiting, and abdominal pain dynamedex.com. Research has identified two primary mechanisms for these effects.

Firstly, this compound leads to an increased secretion of gastric acid, pepsin, and gastrin, which can irritate the gastric mucosa and may exacerbate conditions like peptic ulcer disease nih.govdynamedex.com. Secondly, severe nausea and vomiting associated with acute toxicity are often the result of a central effect on the chemoreceptor trigger zone in the medulla oblongata of the brainstem, rather than direct local irritation of the stomach lining themultiphysicsjournal.com.

This compound toxicity is frequently associated with significant metabolic disturbances. These abnormalities are largely attributed to sympathetic stimulation mediated by beta-adrenergic receptors, which is enhanced by this compound's inhibition of phosphodiesterase dynamedex.com.

Clinical and research findings have consistently documented a range of metabolic dysregulations in patients with elevated this compound levels. Common findings include hypokalemia (low potassium), hyperglycemia (high blood sugar), and metabolic acidosis medscape.comlitfl.com. Other reported electrolyte imbalances include hypercalcemia, hypophosphatemia, and hypomagnesemia medscape.comdynamedex.com. These disturbances are a direct consequence of catecholamine excess, which affects cellular ion transport and glucose metabolism.

Table 1: Summary of Mechanistic Investigations into this compound's Adverse Events

System Affected Adverse Effect Primary Mechanism Key Mediators
Central Nervous System Tremor, Insomnia, Seizures Phosphodiesterase (PDE) Inhibition themultiphysicsjournal.com Increased intracellular cAMP themultiphysicsjournal.com
Cardiovascular System Tachycardia, Arrhythmias Adenosine Receptor Antagonism medscape.comnih.gov Blockade of A1 receptors, Catecholamine release medscape.com
Gastrointestinal System Nausea, Vomiting Central effect on medulla, Increased gastric acid secretion themultiphysicsjournal.comdynamedex.com Stimulation of chemoreceptor trigger zone, Gastrin, Pepsin themultiphysicsjournal.comdynamedex.com
Metabolic System Hypokalemia, Hyperglycemia Beta-adrenergic stimulation dynamedex.com Catecholamines medscape.com

Oxidative Stress as a Mechanism of this compound Toxicity

While some research suggests this compound may have antioxidant properties at therapeutic concentrations, emerging evidence from toxicological studies indicates that oxidative stress plays a significant role in the pathophysiology of this compound toxicity. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules nih.gov.

Preclinical studies have demonstrated that this compound-induced adverse effects, such as anxiety and tachycardia, are associated with significant alterations in markers of oxidative stress longdom.org. In one study, the administration of aminophylline (B1665990) (a salt of this compound) led to these toxic effects, which were attenuated by the co-administration of antioxidants. This suggests a causal link between the drug's toxicity and the generation of oxidative stress longdom.org. Further research has shown that this compound can induce ROS generation, which in turn mediates cytotoxicity in certain cell lines nih.gov.

The link between this compound toxicity and oxidative stress is supported by the measurement of specific biochemical markers. These markers provide quantitative evidence of cellular damage resulting from an excess of ROS.

Research has shown that this compound-induced toxicity is correlated with:

Increased Lipid Peroxidation: this compound administration has been shown to elevate levels of malondialdehyde (MDA), a key product and marker of lipid peroxidation, in both blood and brain tissue longdom.org. Lipid peroxidation is a process where ROS attack lipids in cell membranes, leading to cellular damage frontiersin.orgscienceopen.com.

Depletion of Antioxidant Reserves: A significant reduction in the activity of reduced glutathione (GSH) has been observed following this compound administration longdom.org. GSH is a critical endogenous antioxidant, and its depletion indicates that the cellular antioxidant defenses are overwhelmed.

Table 2: Biochemical Markers of Oxidative Stress in this compound Toxicity

Marker Observation in this compound Toxicity Significance
Malondialdehyde (MDA) Elevated levels in blood and brain longdom.org Indicates increased lipid peroxidation and cell membrane damage frontiersin.org.
Reduced Glutathione (GSH) Decreased activity in blood and brain longdom.org Represents depletion of endogenous antioxidant defenses.
Reactive Oxygen Species (ROS) Increased generation in cell lines nih.gov Direct evidence of pro-oxidant activity leading to cellular damage nih.gov.

Attenuation of Toxicity by Antioxidant Interventions

Research into the mechanisms of this compound toxicity has increasingly pointed towards the involvement of oxidative stress. longdom.orgnih.gov This has led to investigations into whether antioxidant interventions can mitigate or prevent these toxic effects. Preclinical studies, in particular, have provided substantial evidence that antioxidants can attenuate the neurobehavioral and cardiovascular toxicities induced by this compound and its intravenous form, aminophylline. longdom.orgnih.gov

A key finding from experimental models is that the administration of antioxidants can counteract the adverse effects of this compound. For instance, studies in mice have shown that pretreatments with antioxidants such as ascorbic acid, α-tocopherol, and melatonin can dose-dependently reduce the incidence of aminophylline-induced seizures and subsequent mortality. nih.gov Similarly, the anxiogenic (anxiety-producing) and tachycardic (increased heart rate) effects of aminophylline in animal models were attenuated by pretreatment with ascorbic acid and α-tocopherol, both alone and in combination. longdom.org

The protective effects of these antioxidants are linked to their ability to counteract the biochemical changes associated with this compound-induced oxidative stress. longdom.org The administration of aminophylline has been shown to alter levels of key oxidative stress markers in both the brain and blood. longdom.orgnih.gov Specifically, toxic levels of this compound are associated with an increase in malondialdehyde (MDA), a marker of lipid peroxidation, and a reduction in the activity of endogenous antioxidants like glutathione (GSH) and superoxide (B77818) dismutase (SOD). longdom.orgnih.gov Pretreatment with antioxidants has been observed to reverse these changes, bringing the levels of these markers closer to normal. longdom.orgnih.gov For example, melatonin and the nitric oxide (NO) synthase inhibitor L-NAME were found to attenuate the aminophylline-induced increases in brain MDA and NOx (nitric oxide metabolites) levels, as well as the reduction in SOD activity. nih.gov

Further research has also implicated the involvement of reactive nitrogen species (RNS) in this compound's neurotoxicity, suggesting a complex interplay of free radicals. nih.gov The finding that NO synthase inhibitors can block aminophylline-induced seizures, while NO mimetics like L-arginine tend to potentiate them, supports this hypothesis. nih.gov Interestingly, L-arginine has also been shown to reverse aminophylline-induced anxiety and tachycardia, as well as the associated changes in oxidative stress markers, indicating a multifaceted role for the nitric oxide pathway in this compound's toxicodynamics. longdom.org

The antioxidant N-acetylcysteine (NAC) has also been studied in clinical contexts related to methylxanthines. While not a direct study on attenuating this compound toxicity, research on patients with COPD undergoing surgery found that NAC was associated with significantly fewer cardiac and stomach complications compared to this compound alone. nih.govwho.int L-carnitine is another antioxidant agent noted for its potential role in managing this compound toxicity due to its ability to protect against lipid peroxidation. nih.gov

These findings collectively suggest that oxidative and nitrative stress are significant contributors to the adverse effects of this compound. longdom.orgnih.gov The use of antioxidants presents a potential strategy for mitigating this toxicity.

Table 1: Preclinical Studies on Antioxidant Intervention in this compound Toxicity

Antioxidant Agent(s)Animal ModelThis compound-Induced Effect StudiedOutcome of Antioxidant InterventionSource(s)
Ascorbic Acid, α-TocopherolMiceSeizures and post-ictal mortalityDose-dependent reduction in seizure incidence and mortality. nih.gov
MelatoninMiceSeizures and post-ictal mortalityDose-dependent reduction in seizure incidence and mortality. nih.gov
Ascorbic Acid, α-Tocopherol (alone or in combination)Experimental AnimalsAnxiogenesis (anxiety) and tachycardiaAttenuated both anxiety and tachycardia. longdom.org
L-arginineExperimental AnimalsAnxiogenesis (anxiety) and tachycardiaReversed both anxiety and tachycardia. longdom.org

Table 2: Effect of this compound and Antioxidants on Biochemical Markers of Oxidative Stress

BiomarkerEffect of this compound/AminophyllineEffect of Antioxidant PretreatmentSource(s)
Malondialdehyde (MDA)Elevation in brain and bloodAttenuated the increase longdom.orgnih.gov
Glutathione (GSH)Reduction in activity in brain and bloodAttenuated the reduction longdom.org
Superoxide Dismutase (SOD)Reduction in activity in the brainAttenuated the reduction (Melatonin) nih.gov
NOx (NO metabolites)Enhancement in brainAttenuated the enhancement (Melatonin) nih.gov

Research Methodologies and Study Designs

In Vitro Experimental Approaches

In vitro studies are fundamental in dissecting the molecular and cellular mechanisms of theophylline's action, providing a controlled environment to investigate its direct effects on biological systems.

Cellular Assays for Molecular Mechanism Elucidation

A range of cellular assays have been pivotal in understanding how This compound (B1681296) modulates cellular functions at a molecular level. These assays allow for the investigation of specific signaling pathways and cellular processes.

Histone Deacetylase (HDAC) Activity Assays: One of the key anti-inflammatory mechanisms of this compound is its ability to enhance the activity of histone deacetylases. In vitro studies have demonstrated that at low concentrations, this compound can increase HDAC activity in epithelial cells and macrophages. This is significant because corticosteroids, another class of anti-inflammatory drugs, recruit HDACs to the site of active inflammatory gene transcription to suppress their expression. This compound's ability to boost HDAC activity provides a molecular basis for its synergistic anti-inflammatory effects when used in combination with corticosteroids.

Phosphodiesterase (PDE) Inhibition Assays: this compound is a non-selective inhibitor of phosphodiesterases, enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Assays measuring the inhibition of PDE activity have been used to quantify the potency of this compound and its analogs. While its PDE inhibitory action is considered weak and occurs at higher concentrations than those typically associated with its anti-inflammatory effects, it is believed to contribute to its bronchodilator properties.

Nuclear Factor-kappa B (NF-κB) Translocation Assays: NF-κB is a key transcription factor that plays a central role in promoting the expression of inflammatory genes. Cellular assays, such as immunofluorescence and Western blotting of nuclear and cytoplasmic fractions, have been employed to study the effect of this compound on NF-κB activation. These studies have shown that this compound can inhibit the translocation of NF-κB from the cytoplasm to the nucleus in response to inflammatory stimuli, thereby preventing the transcription of pro-inflammatory genes.

Apoptosis Assays: this compound has been shown to induce apoptosis (programmed cell death) in various inflammatory cells, including neutrophils and eosinophils. In vitro assays such as flow cytometry using Annexin V and propidium iodide staining are used to quantify apoptotic cells. Studies have demonstrated that this compound can augment neutrophil apoptosis, potentially contributing to the resolution of inflammation. This effect is thought to be mediated, at least in part, through the antagonism of adenosine A2A receptors.

Enzyme Kinetic Studies and Receptor Binding Assays

To quantify the interaction of this compound with its molecular targets, enzyme kinetic studies and receptor binding assays are essential. These studies provide crucial data on the affinity and potency of this compound.

The elimination of this compound can follow Michaelis-Menten kinetics, particularly at higher concentrations, indicating that the metabolic enzymes responsible for its breakdown can become saturated. Enzyme kinetic studies are performed to determine the key parameters of this process: the maximum rate of metabolism (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax.

Table 1: Michaelis-Menten Kinetic Parameters of this compound

Study PopulationVmax (mg/kg/day)Km (mg/L)
Asthmatic Children32.2 ± 11.5Not significantly different from adults
Asthmatic Adults21.8 ± 6.7Not significantly different from children
Normal Subjects (pooled data)1960 mg/day (mean)24.1 (mean)

Receptor binding assays are used to determine the affinity of this compound for its various receptor targets, most notably adenosine receptors. This compound is a non-selective antagonist of A1 and A2 adenosine receptors. Radioligand binding assays are commonly employed, where a radiolabeled ligand with known affinity for the receptor is competed with unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. The Ki value is a measure of the binding affinity of the drug for the receptor.

Table 2: Binding Affinity (Ki) of this compound for Adenosine Receptors

Receptor SubtypeSpeciesKi (nM)
A1Rat> 10,000
A2AHuman-
A2BHuman-
A3Rat85,000

Preclinical In Vivo Models

Preclinical in vivo models, primarily using laboratory animals, are crucial for evaluating the efficacy, toxicity, and pharmacokinetic-pharmacodynamic (PK-PD) properties of this compound in a whole-organism context before human trials.

Animal Models for Efficacy and Toxicity Profiling

Various animal models have been utilized to study the therapeutic potential and adverse effects of this compound.

Efficacy Models:

Asthma Models: Ovalbumin (OVA)-sensitized and challenged mice are a common model for allergic asthma. In these models, this compound has been shown to inhibit OVA-induced mucus production and inflammatory responses. nih.gov It can also reduce the infiltration of inflammatory cells into the airways and decrease the levels of inflammatory mediators. nih.gov

Chronic Obstructive Pulmonary Disease (COPD) Models: Emphysema, a key feature of COPD, can be induced in rodents by intratracheal instillation of elastase. While direct studies on the efficacy of this compound in this specific model are less common, the model is used to study the pathological changes of emphysema, which this compound is used to treat clinically. This compound has been shown to increase elastolytic activity in conditioned media from murine peritoneal macrophages. nih.gov

Toxicity Profiling:

Rodent Models: Short-term toxicity studies in rats and mice have been conducted to evaluate the safety profile of this compound. In these studies, high doses of this compound administered via gavage were found to be acutely toxic. nih.gov Rats appeared to be more sensitive to this compound toxicity than mice, with observed clinical signs including rapid respiration, squinting, and hunching. nih.gov Histopathological examination in rats suggested the heart and stomach as potential target organs for toxicity. nih.gov

Canine Models: Studies in dogs have been instrumental in understanding the relationship between plasma concentrations of this compound and its toxic effects. Intravenous administration of high doses of this compound in dogs led to dose-dependent increases in plasma concentrations and the severity of toxic symptoms, including increased heart rate, vomiting, excitement, and convulsions. ersnet.org

Pharmacokinetic-Pharmacodynamic Modeling in Animal Studies

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a quantitative approach used to describe the relationship between drug exposure (pharmacokinetics) and its therapeutic or toxic effects (pharmacodynamics).

Rat Models: Physiologically based pharmacokinetic (PBPK) models have been developed for this compound disposition in rats. These models incorporate physiological parameters such as tissue volumes, blood flow, and metabolic activity to predict the distribution and elimination of this compound in different organs. vetmeds.org Such models have been used to simulate the concentration-time profiles of this compound in various tissues and to investigate the impact of physiological changes, such as pregnancy, on its pharmacokinetics. vetmeds.org

Dog Models: PK-PD studies in dogs have helped to establish the therapeutic range for plasma this compound concentrations. morrisanimalfoundation.org These studies have correlated plasma concentrations with both efficacy (e.g., bronchodilation) and toxicity (e.g., cardiac effects). vetmeds.org For instance, a weak positive correlation has been observed between plasma this compound concentrations and heart rate in dogs. vetmeds.org Computer simulations based on pharmacokinetic data from dogs have been used to predict steady-state plasma concentrations and to optimize dosing regimens. researchgate.net

Human Clinical Research Designs

Human clinical research is essential to confirm the safety and efficacy of this compound in patients. Various clinical trial designs have been employed to evaluate its therapeutic role in respiratory diseases.

Randomized Controlled Trials (RCTs): RCTs are the gold standard for evaluating the efficacy of medical interventions. Numerous RCTs have been conducted to assess the effectiveness of this compound in asthma and COPD. For example, the TWICS (this compound with Inhaled Corticosteroids) trial was a large, pragmatic, double-blind, placebo-controlled RCT that investigated whether adding low-dose this compound to inhaled corticosteroids could reduce exacerbations in patients with COPD. nih.gov This trial randomized participants to receive either low-dose this compound or a placebo and followed them for one year, with the primary outcome being the number of COPD exacerbations. nih.gov Another large RCT, the TASCS (this compound and Steroids in COPD Study), was a three-arm, double-blind, placebo-controlled trial that compared low-dose this compound alone, low-dose this compound with low-dose prednisone, and placebo in patients with COPD. ersnet.org

Prospective Studies: Prospective studies follow a cohort of individuals over time to observe the development of outcomes. A large-scale prospective study was conducted in elderly Japanese patients with asthma or COPD to evaluate the safety of sustained-release this compound tablets. nih.gov This study monitored a large number of patients for several months and collected data on the incidence and types of adverse events. nih.gov

Dose-Response Studies: These studies aim to determine the relationship between the dose of a drug and its therapeutic effect. A dose-response study in patients with severe chronic obstructive airways disease evaluated the effects of low, medium, and high doses of this compound on respiratory function and exercise performance. nih.gov This type of study helps to identify the optimal dose range that maximizes efficacy while minimizing side effects. nih.gov

Bioequivalence Studies: For generic drug development, bioequivalence studies are conducted to demonstrate that the generic product has the same rate and extent of absorption as the brand-name drug. The FDA has provided guidance on the design of bioequivalence studies for this compound, often recommending single-dose, two-treatment, two-sequence, four-period, fully replicate crossover in vivo studies in healthy subjects under both fasting and fed conditions. fda.gov

Phase I, II, and III Clinical Trials: The development of new formulations or new indications for this compound follows the classical phases of clinical trials.

Phase I trials are typically conducted in a small number of healthy volunteers to assess the safety, tolerability, and pharmacokinetics of a new drug or formulation. umd.edu

Phase II trials are conducted in a larger group of patients to evaluate the efficacy of the drug for a particular indication and to determine the optimal dose. nih.gov

Phase III trials are large-scale, multicenter trials that compare the new treatment to the standard of care or placebo to confirm its efficacy and safety in a larger patient population. drugbank.com

Randomized Controlled Trials (RCTs)

Randomized controlled trials (RCTs) represent a cornerstone in evaluating the efficacy of this compound. These studies involve the random allocation of participants to either a this compound treatment group or a control group (placebo or another active treatment).

One notable RCT, the TWICS (this compound with Inhaled Corticosteroids) trial, was a pragmatic, double-blind, placebo-controlled study that enrolled patients with Chronic Obstructive Pulmonary Disease (COPD) who were already using an inhaled corticosteroid. researchgate.net The trial aimed to determine if adding low-dose this compound could reduce the number of COPD exacerbations. researchgate.net Over a one-year period, the study found that the addition of low-dose this compound to inhaled corticosteroids did not significantly reduce the number of COPD exacerbations compared to placebo. researchgate.netnih.gov The mean number of exacerbations per year was 2.24 in the this compound group and 2.23 in the placebo group. spinehealth.org

Another study design often employed is the crossover trial, where patients receive both this compound and a comparator in a sequential, randomized order. This design allows for within-patient comparisons, often requiring a smaller sample size. In the context of stable COPD, RCTs have been instrumental in quantifying the bronchodilator effect of oral this compound. nih.gov

Observational Studies and Cohort Analyses

Observational studies, including cohort and case-control studies, have provided valuable real-world data on the use of this compound. These studies observe patients in their natural clinical settings without the strict protocols of an RCT.

A large-scale prospective observational study in Japan followed 3,810 elderly patients with asthma or COPD treated with sustained-release this compound. mdpi.com This study provided important data on the real-world safety profile of the drug in this demographic. mdpi.com Furthermore, a meta-analysis that included seven observational cohorts suggested that chronic use of this compound in COPD patients might be associated with a slight increase in all-cause mortality. fda.gov These types of studies are crucial for identifying potential long-term trends and outcomes that may not be apparent in shorter-term RCTs.

Systematic Reviews and Meta-Analyses of Clinical Efficacy

A meta-analysis of oral this compound for stable COPD, which included 18 RCTs, demonstrated statistically significant improvements in lung function. nih.gov The weighted mean difference (WMD) for improvement over placebo in trough FEV1 (forced expiratory volume in one second) was 0.108 liters, and for peak FEV1, it was 0.096 liters. nih.gov Similarly, trough FVC (forced vital capacity) improved by 0.186 liters and peak FVC by 0.242 liters. nih.gov

Summary of Meta-Analysis Findings for this compound in Stable COPD
Outcome MeasureWeighted Mean Difference (WMD) vs. Placebo95% Confidence Interval
Trough FEV10.108 L0.053 - 0.163 L
Peak FEV10.096 L0.044 - 0.147 L
Trough FVC0.186 L0.036 - 0.336 L
Peak FVC0.242 L0.11 - 0.374 L

Translational Research from Bench to Bedside

Translational research bridges the gap between basic scientific discoveries in the laboratory ("bench") and their application in clinical practice ("bedside"). portico.org The journey of this compound exemplifies this process. Initial laboratory research identified this compound as a nonselective phosphodiesterase (PDE) inhibitor, leading to increased intracellular cyclic AMP and smooth muscle relaxation. mdpi.com This foundational discovery explained its bronchodilator effects and led to its clinical use in asthma and COPD. mdpi.com

Further "bench" research uncovered additional mechanisms of action, including adenosine receptor antagonism and anti-inflammatory properties. nih.govosinst.org For instance, preclinical studies demonstrated that low concentrations of this compound could enhance the anti-inflammatory effects of corticosteroids in COPD. nih.gov This laboratory finding prompted clinical trials to investigate the efficacy of adding low-dose this compound to inhaled corticosteroid therapy. nih.gov Although some of these trials did not show a reduction in exacerbations, the approach itself is a clear example of translational research, where a mechanistic understanding from the lab is tested in a clinical setting to potentially refine therapeutic strategies. nih.gov The ongoing investigation into this compound's immunomodulatory effects and its potential applications in other conditions, such as anosmia, further illustrates the continuous cycle of bench-to-bedside research. mdpi.com

Advanced Analytical and Computational Techniques

Modern research on this compound has benefited from advanced analytical and computational tools that allow for a deeper understanding of its effects at a molecular level.

Microarray Studies for Gene Expression Analysis

Microarray technology allows for the simultaneous analysis of the expression of thousands of genes. This powerful tool has been used to investigate the molecular effects of this compound on immune cells. In one study, microarray analysis was used to profile the gene expression patterns of macrophages that were modulated by this compound. mdpi.comnih.govmedipharmsolutions.com

The study identified dozens of genes that were either up- or down-regulated by this compound in a dose-dependent manner. mdpi.commedipharmsolutions.com These genes were related to various cellular processes, including inflammation, cytokine signaling, cell adhesion, and metabolism. mdpi.com A key finding from this microarray analysis was the significant suppression of Interleukin-13 (IL-13), a central mediator of airway inflammation, by this compound. mdpi.commedipharmsolutions.com This finding was subsequently validated using other molecular biology techniques such as Northern blot and real-time quantitative RT-PCR. mdpi.com

Selected Gene Categories Affected by this compound in Macrophages (from Microarray Data)
Gene CategoryEffect of this compound
Inflammation-related genesDown-regulation
Cytokines (e.g., IL-13)Down-regulation
Signaling transduction genesModulation
Cell adhesion and motility genesModulation
Cell cycle regulatorsModulation
Metabolism-related genesModulation

Computational Modeling and In Silico Approaches

Computational modeling and in silico (computer-based) approaches have become increasingly valuable in pharmacological research. These methods can be used to simulate biological processes and predict the effects of drugs. In silico studies have been employed to investigate the potential of this compound in new therapeutic areas. For example, computational modeling has been used to explore the potential antiviral activity of this compound, including against SARS-CoV-2, by simulating its binding affinity to viral proteins.

Physiologically-based pharmacokinetic (PBPK) models are another computational tool used to simulate the absorption, distribution, metabolism, and excretion of drugs in the body. PBPK models for this compound have been developed to understand and predict the variability in its pharmacokinetics among individuals. Furthermore, in silico modeling has been utilized to predict the deposition patterns of inhalable this compound formulations within the respiratory tract, providing a way to optimize drug delivery without the need for animal testing. These computational approaches offer a cost-effective and ethical means to explore new applications and optimize the use of existing drugs like this compound.

Future Directions and Emerging Research Avenues

Advancing Low-Dose Theophylline (B1681296) Research

Current research is increasingly drawn to the properties of this compound at low plasma concentrations (typically below 10 mg/L), where it exhibits significant anti-inflammatory and immunomodulatory effects, distinct from its high-dose bronchodilator action. amegroups.orgnih.gov

The anti-inflammatory effects of this compound at low doses are multifaceted and not fully understood, but several key mechanisms have been identified. A primary mechanism is the activation of histone deacetylase-2 (HDAC2). amegroups.orgtandfonline.compnas.org HDACs are enzymes that remove acetyl groups from histones, leading to the condensation of chromatin and the repression of inflammatory gene transcription. In conditions like COPD and severe asthma, HDAC2 activity is reduced, contributing to corticosteroid resistance. tandfonline.comnih.govatsjournals.org Low-dose this compound can restore HDAC2 activity, thereby reversing corticosteroid resistance and enhancing the anti-inflammatory effects of these drugs. amegroups.orgtandfonline.comatsjournals.org This action is mediated through the inhibition of phosphoinositide-3-kinase delta (PI3Kδ), which is activated during inflammation. tandfonline.comatsjournals.org

Beyond HDAC2 activation, low-dose this compound demonstrates other immunomodulatory activities. It can inhibit the translocation of the pro-inflammatory transcription factor nuclear factor-κB (NF-κB) into the nucleus, which is crucial for the expression of multiple inflammatory genes. nih.govatsjournals.org The compound also appears to influence T-lymphocyte function, promoting the activity of suppressor (CD8+) T-cells and inhibiting the production of cytokines like Interleukin-5 (IL-5), which are critical for eosinophil survival and function. pnas.orgnih.gov Research shows that low-dose this compound can reduce the number of eosinophils and neutrophils in the airways of patients with asthma and COPD, respectively. amegroups.orgnih.gov

Table 1: Key Anti-inflammatory and Immunomodulatory Mechanisms of Low-Dose this compound

Mechanism Description Key Effects
HDAC2 Activation This compound enhances the activity of histone deacetylase-2 (HDAC2), an enzyme that suppresses inflammatory gene expression. amegroups.orgtandfonline.compnas.org This effect is particularly relevant in conditions with reduced HDAC2 function, such as COPD and severe asthma. tandfonline.comnih.govatsjournals.org Reverses corticosteroid resistance; Reduces expression of inflammatory genes. amegroups.orgatsjournals.org
PI3Kδ Inhibition The activation of HDAC2 by this compound is achieved through the inhibition of phosphoinositide-3-kinase delta (PI3Kδ). tandfonline.comatsjournals.org Restores glucocorticoid function in the presence of oxidative stress. tandfonline.com
NF-κB Inhibition Prevents the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus at high concentrations. nih.govatsjournals.org Reduces the expression of a wide range of inflammatory genes, cytokines, and chemokines. nih.govatsjournals.org
T-Cell Modulation Influences T-lymphocyte function, including stimulating suppressor CD8+ T-cells and reducing trafficking of activated T-cells into the airways. nih.gov Decreases levels of key cytokines like IL-4 and IL-5. nih.gov
Eosinophil & Neutrophil Reduction Suppresses inflammation by reducing the number of eosinophils in asthma and neutrophils in COPD in sputum and airway tissues. amegroups.orgnih.gov Decreases key inflammatory cell infiltrates in the airways.

Clinical Outcome Research for Low-Dose this compound in Chronic Conditions

The clinical implications of low-dose this compound's anti-inflammatory effects are an active area of investigation, with some conflicting results. Several studies suggest that adding low-dose this compound to inhaled corticosteroids (ICS) can improve asthma control more effectively than doubling the ICS dose. atsjournals.org In patients with inadequately controlled asthma, low-dose this compound has been associated with significant improvements. amegroups.org Similarly, for Chronic Obstructive Pulmonary Disease (COPD), some research indicates that low-dose this compound can reduce the rate of exacerbations and hospitalizations and improve quality of life, even without significant changes in lung function. archbronconeumol.org

However, the evidence is not uniformly positive. A large-scale randomized clinical trial (the TWICS trial) involving over 1,500 COPD patients found that adding low-dose this compound to ICS did not significantly reduce the mean number of exacerbations compared to a placebo. ajmc.comnihr.ac.uk While the study noted a reduction in hospital admissions, this was driven by a small number of participants. nihr.ac.uk Another recent study also reported low-dose this compound to be ineffective in patients with moderate-to-severe COPD. amegroups.orgnih.gov These contradictory findings underscore the need for further research to identify the specific patient populations and clinical scenarios where low-dose this compound provides a clear benefit. ajmc.comresearchgate.net Future meta-analyses and large, well-designed trials are required to clarify its role as an add-on therapy in chronic respiratory diseases. researchgate.net

Table 2: Selected Clinical Research Findings on Low-Dose this compound in Chronic Conditions

Study/Finding Patient Population Key Outcome(s)
Cosio et al. (as cited in amegroups.orgnih.gov) COPD Suggests a positive effect of low-dose this compound (plasma concentrations <10 mg/L). amegroups.orgnih.gov
Jenkins et al. (as cited in amegroups.orgnih.gov) Moderate-to-severe COPD Found low-dose this compound to be ineffective. amegroups.orgnih.gov
Zhou et al. (as cited in archbronconeumol.org) COPD Low-dose this compound improved quality of life and lowered exacerbation and hospitalization rates without improving lung function. archbronconeumol.org
TWICS Trial (as cited in ajmc.comnihr.ac.uk) COPD with high risk of exacerbations No significant reduction in the mean number of exacerbations versus placebo; reduced hospital admissions. ajmc.comnihr.ac.uk
General Asthma Studies (as cited in amegroups.orgatsjournals.org) Asthma (inadequately controlled on ICS) Adding low-dose this compound can improve asthma control and lung function. amegroups.orgatsjournals.org Discontinuation can worsen symptoms. amegroups.org

Development of Novel Analogs and Derivatives

To overcome the limitations of this compound, particularly its narrow therapeutic index, researchers are focused on developing novel analogs and derivatives with enhanced selectivity and a better safety profile.

Structure-activity relationship (SAR) studies aim to understand how modifying the chemical structure of this compound affects its biological activity. This compound is a non-selective inhibitor of phosphodiesterases (PDEs) and an antagonist at adenosine (B11128) receptors (A1 and A2), which contributes to both its therapeutic effects and its side effects. nih.govnih.gov

Research has shown that altering the substituents at the N1, N3, and N7 positions of the xanthine (B1682287) core can significantly change receptor affinity and potency. nih.govmdpi.com For example:

Replacing the 1-methyl group with larger substituents like n-propyl can enhance potency at the A2 adenosine receptor relative to the A1 receptor. nih.gov

Analogs with di-n-propyl substitutions at the N1 and N3 positions show increased potency at the A1 receptor compared to this compound. nih.gov

The size of a terminal lactam ring attached at the N7 position has been found to strongly influence neuroactivity, suggesting potential for developing analogs as cognitive enhancers. nih.gov

Recent work on tethering a 1,2,4-triazole (B32235) moiety to this compound has produced derivatives with significant antimicrobial potential, an entirely different therapeutic application. frontiersin.org

The goal of these SAR studies is to design novel molecules that retain the beneficial anti-inflammatory effects (potentially through HDAC activation) while minimizing activity at the receptors responsible for adverse effects, such as A1 adenosine receptor antagonism. atsjournals.org

Comparative studies between this compound and its newer analog, doxofylline (B1670904), are crucial for contextualizing its place in therapy. Doxofylline differs from this compound by the presence of a dioxolane group at the N7 position. isrctn.com This structural modification is believed to account for its different pharmacological profile.

The primary advantage of doxofylline is its improved safety profile. Unlike this compound, doxofylline has a very low affinity for adenosine A1 and A2 receptors, which is thought to reduce the risk of cardiac and central nervous system side effects. isrctn.comdovepress.com

In terms of efficacy, studies have yielded mixed results. Several trials in patients with asthma and COPD have concluded that doxofylline has comparable efficacy to this compound in improving lung function and symptoms. dovepress.comjfjmu.com A meta-analysis concluded that doxofylline was significantly more effective than this compound in reducing daily asthma events and had a better safety profile. ersnet.org However, other studies found no significant difference in spirometric improvements between the two drugs, though they confirmed doxofylline's better tolerability. dovepress.comsaspublishers.com Doxofylline is thus positioned as an attractive alternative with a more favorable risk-to-benefit ratio, though it is not yet included in major international treatment guidelines, likely due to a more limited evidence base compared to this compound. nih.govdovepress.com

Table 3: Comparative Profile of this compound vs. Doxofylline

Feature This compound Doxofylline
Structure 1,3-dimethylxanthine Methylxanthine with a dioxolane group at position 7. isrctn.com
Mechanism Non-selective PDE inhibitor; Adenosine A1/A2 receptor antagonist. nih.govnih.gov PDE inhibitor; Lacks significant affinity for adenosine receptors. isrctn.com
Efficacy (Asthma/COPD) Effective in improving lung function and symptoms. dovepress.comjfjmu.com Generally comparable efficacy to this compound. dovepress.comjfjmu.com Some studies suggest superiority in reducing asthma events. ersnet.org
Safety/Tolerability Associated with a range of side effects (nausea, headache, cardiac arrhythmias) due to adenosine receptor antagonism. nih.gov Significantly better safety profile with fewer adverse effects reported in comparative studies. dovepress.comersnet.orgsaspublishers.com

Optimization of Drug Delivery and Formulation Strategies

A significant avenue of future research involves developing modern drug delivery systems to improve this compound's therapeutic index and patient adherence. researchgate.net The rapid absorption and narrow therapeutic window of conventional oral formulations necessitate strategies that provide controlled and sustained release. nih.gov

Current research in this area includes:

Sustained-Release Matrix Tablets: This is a common strategy to avoid high peak plasma concentrations. Research is ongoing to optimize these formulations by combining different polymers, such as Hydroxypropyl methylcellulose (B11928114) (HPMC), Compritol® ATO 33, poloxamer 407, and stearyl alcohol, to precisely control the drug release kinetics through mechanisms of diffusion and erosion. nih.govijper.org

Novel Salification: One innovative approach involves the salification of this compound with squaric acid. This strategy aims to decrease the dissolution rate of the active ingredient, thereby providing better control over its absorption after administration. researchgate.net

Inhaled Formulations: To deliver the drug directly to the lungs, maximizing local efficacy while minimizing systemic side effects, researchers are developing dry powder inhaler (DPI) formulations of this compound. ijbcp.comresearchgate.net Particle engineering techniques are being used to create inhalable this compound particles, often in combination with inhaled corticosteroids, to leverage its synergistic anti-inflammatory effects directly at the site of inflammation. ijbcp.comresearchgate.net

Table 4: Emerging Drug Delivery and Formulation Strategies for this compound

Strategy Description Potential Advantage
Optimized Matrix Systems Using combinations of polymers like HPMC, stearyl alcohol, and poloxamer 407 to create tablets with precisely controlled release mechanisms. nih.govijper.org Avoids high peak plasma concentrations, reduces side effects, improves patient compliance. nih.gov
Salification Creating a salt of this compound with compounds like squaric acid to modify its solubility and dissolution rate. researchgate.net Provides better control over the rate of drug absorption from the gastrointestinal tract. researchgate.net
Dry Powder Inhaler (DPI) Formulating this compound into a dry powder that can be inhaled directly into the lungs. ijbcp.comresearchgate.net Maximizes local anti-inflammatory effects in the airways while minimizing systemic exposure and side effects. researchgate.net

Inhalable Powder Formulations Research

A significant area of investigation is the development of dry powder inhaler (DPI) formulations of this compound. researchgate.net This approach aims to deliver the drug directly to the lungs, which could offer a more rapid onset of action and reduce the systemic side effects associated with oral administration. researchgate.netresearchgate.net

Recent studies have focused on engineering inhalable microparticles of this compound. One approach involves co-spray-drying this compound with carriers like raffinose (B1225341) and amino acids such as leucine (B10760876) and glycine. researchgate.netmdpi.com This technique has been shown to produce micronized particles in the optimal 1-5 µm range, which is suitable for deep lung deposition. researchgate.netmdpi.com These formulations have demonstrated enhanced solubility, faster drug release, and improved aerodynamic properties, with a higher fine particle fraction (FPF) of approximately 50%, leading to better-targeted delivery. researchgate.netmdpi.com Another study successfully developed a carrier-free inhalable dry powder of a favipiravir–this compound cocrystal, which showed a high FPF of 79.3% and was suitable for deep lung delivery. hku.hk

Research has also explored the use of sodium stearate (B1226849) in DPI formulations, which resulted in an FPF of 29.70%. researchgate.net In vitro studies using Calu-3 cell monolayers, a model of the lung epithelium, have shown that a significant portion of the deposited this compound from a DPI formulation can be transported across the cells, indicating its potential for systemic absorption following inhalation. researchgate.net

Table 1: Aerodynamic Performance of Investigated this compound Dry Powder Inhaler Formulations

FormulationFine Particle Fraction (FPF)Mass Median Aerodynamic Diameter (MMAD)Reference
This compound with Raffinose, Leucine, and Glycine~50%4.6–5 µm mdpi.com
Favipiravir–this compound Cocrystal79.3%2.93 µm hku.hk
This compound with Sodium Stearate (1.0% w/w)29.70 ± 2.59%Not Specified researchgate.net

Sustained-Release Systems for Targeted Delivery

The development of sustained-release (SR) oral dosage forms of this compound is another active area of research aimed at improving patient compliance and optimizing therapeutic outcomes. These systems are designed to prolong the drug's release in the gastrointestinal tract, which can lead to improved bioavailability. nih.govwisdomlib.org

Researchers have investigated various polymers, including Carbopol 71G, sodium carboxymethylcellulose, and ethylcellulose, in matrix tablets. nih.gov Coating these tablets with Eudragit has been shown to create a lag phase in drug release in acidic environments, followed by a faster release in the alkaline conditions of the intestine. nih.gov Another study successfully developed this compound microspheres using a solvent evaporation method, which demonstrated a controlled release profile. wisdomlib.org

A novel "tablets in capsule" system has also been explored. medcraveonline.com This involves filling enteric-coated capsules with minitablets composed of this compound and polysaccharides like dextran (B179266) or pectin. medcraveonline.com The enteric coating prevents drug release in the stomach, and the polysaccharide matrix controls the release in the intestines. medcraveonline.com Studies have shown that dextran-based systems are effective as extended-release formulations. medcraveonline.com

Identification and Validation of Biomarkers

Predictive Biomarkers for Therapeutic Response

Identifying biomarkers that can predict a patient's response to this compound is a critical step towards personalized medicine. ersnet.org While research in this area is ongoing, some potential candidates have emerged. For instance, in patients with chronic obstructive pulmonary disease (COPD), certain inflammatory markers are being investigated. oatext.com It is suggested that monitoring peripheral blood biochemical markers like TNF and IL-1 could help in assessing the therapeutic effects of low-concentration this compound. oatext.com

This compound's ability to restore histone deacetylase-2 (HDAC2) activity, which is often reduced in COPD patients and is crucial for the anti-inflammatory action of corticosteroids, suggests that HDAC2 levels could be a potential predictive biomarker. plos.orgnottingham.ac.uk The anti-inflammatory effect of this compound, observed even at low plasma concentrations, involves reducing sputum neutrophils in COPD and eosinophils in asthma. nih.gov This suggests that baseline levels of these inflammatory cells could potentially predict the anti-inflammatory response to this compound.

Safety Biomarkers for Toxicity Monitoring

Given this compound's narrow therapeutic index, monitoring for toxicity is crucial. medscape.comslideshare.net While therapeutic drug monitoring of serum this compound concentration is the standard, certain laboratory values can serve as safety biomarkers. sps.nhs.ukclinical-laboratory-diagnostics.com

Key biomarkers to monitor for potential toxicity include:

Serum Electrolytes: Hypokalemia (low potassium) is a common finding in this compound toxicity. nih.govmedscape.com

Serum Glucose: Hyperglycemia (high blood sugar) can also occur. nih.govmedscape.com

Blood Gases: Metabolic acidosis is another indicator of toxicity. nih.govmedscape.com

Complete Blood Count: An elevated white blood cell count can be seen due to catecholamine release. nih.gov

Serum Calcium: Hypercalcemia has been observed in cases of this compound toxicity. nih.gov

Regular monitoring of liver function tests is also important as the liver metabolizes this compound, and impaired function can lead to toxic accumulation. sps.nhs.uknih.gov

Research on Long-Term Outcomes and Mortality

Impact on Disease Progression and Exacerbation Rates

The long-term impact of this compound on disease progression and exacerbation rates, particularly in COPD, remains a subject of debate with conflicting study results. nih.govamegroups.org

Some studies suggest a beneficial effect. For example, a trial by Zhou et al. found that low-dose this compound improved quality of life and reduced exacerbation and hospitalization rates in COPD patients, even without improving lung function. archbronconeumol.org Another study reported that patients with severe COPD experienced significant clinical deterioration after this compound withdrawal. nih.govamegroups.org

However, other research has shown contrasting results. A meta-analysis of seven observational studies indicated that this compound might be associated with a slight increase in all-cause mortality in COPD patients, with a pooled hazard ratio of 1.07. archbronconeumol.org Another meta-analysis found that adding low-dose this compound to inhaled corticosteroids (ICS) did not reduce COPD exacerbations but was associated with a higher hospitalization and mortality rate. plos.org An observational study examining data from a German disease management program found that treatment with this compound was associated with a higher incidence of exacerbations (hazard ratio of 1.41) and hospitalizations (hazard ratio of 1.61). nih.gov

Table 2: Summary of Meta-Analyses on this compound's Impact on COPD Outcomes

StudyOutcome MeasuredKey FindingHazard Ratio (95% CI)Reference
Horita et al.All-cause mortalitySlight increase in mortality with this compound use.1.07 (1.02–1.13) archbronconeumol.org
Shuai et al.COPD exacerbations (with ICS)No reduction in exacerbations with add-on this compound.1.08 (0.97 to 1.19) plos.org
Shuai et al.Hospitalization rate (with ICS)Higher hospitalization rate with add-on this compound.1.12 (1.10 to 1.15) plos.org
Shuai et al.Mortality (with ICS)Higher mortality rate with add-on this compound.1.19 (1.14 to 1.25) plos.org
German DMP DataExacerbationsElevated incidence of exacerbations with this compound.1.41 (1.24 to 1.60) nih.gov
German DMP DataHospitalizationsElevated incidence of hospitalizations with this compound.1.61 (1.29 to 2.01) nih.gov

These conflicting findings highlight the need for further well-designed, placebo-controlled trials to definitively establish the long-term role of this compound in managing chronic respiratory diseases. oatext.comamegroups.org

Mortality Risk Assessment in Chronic Disease Cohorts

The impact of this compound on mortality in patients with chronic diseases, particularly Chronic Obstructive Pulmonary Disease (COPD), remains a subject of ongoing debate and research. While this compound has been shown to improve respiratory function and oxygenation in COPD patients, its effect on all-cause mortality is not definitively established. nih.gov

Several observational studies and meta-analyses have yielded conflicting results. A meta-analysis of seven observational cohorts suggested that this compound might be associated with a slight increase in all-cause mortality in COPD patients, with a pooled hazard ratio of 1.07. nih.govarchbronconeumol.org Another meta-analysis that included seven studies with over 47,000 participants found that adding low-dose this compound to inhaled corticosteroid (ICS) therapy did not reduce exacerbations but was associated with a higher hospitalization rate and increased mortality. plos.org Specifically, the hazard ratio for mortality in the this compound group was 1.19. plos.org

These divergent findings highlight the complexity of assessing mortality risk associated with this compound. Factors such as dosage, patient characteristics, and the specific clinical context (e.g., stable disease versus acute events like sepsis) likely play a significant role. Future research needs to involve well-designed randomized controlled trials to clarify the long-term effects of this compound on mortality in various chronic disease cohorts, considering different therapeutic strategies and patient populations.

Table 1: Summary of Meta-Analyses on this compound and Mortality in COPD

Study/AnalysisNumber of Studies/Cohorts IncludedKey Findings on MortalityHazard Ratio (95% CI)
Horita et al. nih.govarchbronconeumol.org7 observational cohortsSlight increase in all-cause death.1.07 (1.02-1.13)
Shuai et al. plos.org7 studiesIncreased mortality with add-on low-dose this compound to ICS.1.19 (1.14-1.25)

Table 2: this compound Use and Mortality in COPD Patients with Sepsis

OutcomeHazard Ratio (HR) or Odds Ratio (OR) (95% CI)
30-day mortality0.931 (0.910-0.953)
180-day mortality0.930 (0.914-0.946)
365-day mortality0.944 (0.929-0.960)
Overall mortality0.965 (0.952-0.979)
In-hospital death0.895 (0.873-0.918)
Data from a nationwide, population-based, propensity score-matched analysis in Taiwan. nih.govresearchgate.net

Exploration of Unexplored Therapeutic Targets and Pathways

While this compound's primary mechanisms of action have been attributed to phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, emerging research is uncovering novel therapeutic targets and pathways, suggesting a broader potential for this compound. amegroups.orgdrugbank.com

Novel Receptor Interactions and Signal Transduction Pathways

Beyond its well-established interactions, this compound is being investigated for its effects on other receptors and signaling cascades. One area of interest is its potential interaction with adenosine A3 receptors. nih.gov Some research suggests that at therapeutic concentrations, this compound may act as an A3 agonist, contributing to its anti-inflammatory effects on eosinophils. nih.gov This is a departure from its known antagonist activity at A1 and A2 receptors. drugbank.comatsjournals.org

Furthermore, this compound's influence extends to critical intracellular signaling pathways involved in inflammation and cell survival. It has been shown to inhibit the nuclear factor-κB (NF-κB) pathway, a key regulator of inflammatory gene expression. amegroups.orgresearchgate.net this compound also modulates the PI3K/Akt and FoxO3a/p38 MAPK signaling pathways, which are crucial for processes like cell proliferation, repair, and muscle protein catabolism. researchgate.netumk.pl These actions position this compound as a potential agent for conditions beyond respiratory diseases, including those involving immunomodulation and regenerative processes. researchgate.netumk.pl There is also evidence suggesting that this compound can induce the production of interleukin-10 (IL-10), a cytokine with broad anti-inflammatory properties, although this effect may be mediated through PDE inhibition at higher concentrations. atsjournals.org

Role in Mitochondrial Support and Metabolic Disorders

Recent studies have highlighted a potential role for this compound in supporting mitochondrial function and addressing metabolic disorders. Research has shown that this compound can improve mitochondrial function, which is significant for treating chronic inflammatory and metabolic conditions. umk.plresearchgate.net Specifically, it has been demonstrated to enhance ATP levels and activate the mitochondrial oxidative phosphorylation (OxPhos) process, providing energy for tissue repair. nih.govnih.gov In an animal model of cervical spinal cord hemisection, this compound treatment led to a significant increase in the activity of cytochrome c oxidase, a key component of the OxPhos process, and a corresponding rise in cellular ATP levels. nih.govnih.gov

This ability to stabilize cellular energy functions and reduce the production of reactive oxygen species (ROS) opens new avenues for research into regenerative therapies and the management of metabolic diseases like type 2 diabetes and obesity. umk.plresearchgate.net For instance, this compound extracted from Fu Brick tea has been shown to inhibit pancreatic lipase, potentially affecting lipid metabolism and offering a therapeutic strategy for obesity. mdpi.com However, it is also noted that intentional this compound overdose can lead to significant metabolic abnormalities, including hypokalemia, hyperglycemia, and respiratory alkalosis, underscoring the importance of therapeutic range. nih.gov

Addressing Corticosteroid Resistance in Complex Inflammatory Conditions

A significant area of current and future research for this compound lies in its ability to address corticosteroid resistance, a major clinical challenge in severe inflammatory conditions like severe asthma and COPD. nih.gov

Molecular Mechanisms of this compound in Restoring Glucocorticoid Sensitivity

The primary mechanism by which this compound appears to restore corticosteroid sensitivity is through its effect on histone deacetylase-2 (HDAC2). atsjournals.orgnih.gov In inflammatory conditions like COPD, oxidative stress leads to a reduction in HDAC2 activity and expression. nih.govatsjournals.org Corticosteroids normally suppress inflammation by recruiting HDAC2 to the site of activated inflammatory genes, thereby switching them off. nih.govpnas.org Reduced HDAC2 function renders corticosteroids less effective. nih.gov

This compound, even at low concentrations, can activate HDACs and restore their activity, thereby reversing corticosteroid resistance. atsjournals.orgnih.govpnas.org This action is independent of its PDE inhibitory and adenosine receptor antagonist effects. atsjournals.orgnih.gov The molecular pathway for this effect involves the inhibition of phosphoinositide 3-kinase-delta (PI3K-δ), which is activated by oxidative stress and contributes to the reduction in HDAC2 activity. nih.govnih.gov By inhibiting PI3K-δ, this compound restores HDAC2 function and allows corticosteroids to effectively suppress inflammatory gene expression. atsjournals.orgnih.gov This synergistic interaction between this compound and corticosteroids provides a strong rationale for their combined use. nih.govpnas.org

Clinical Strategies for Combined Therapy

The potential for low-dose this compound to enhance the anti-inflammatory effects of corticosteroids has led to clinical investigations of combination therapy. ijbcp.comarchbronconeumol.org The concept is that adding low-dose this compound could be a "steroid-sparing" strategy or could "unlock" the resistance to corticosteroids seen in diseases like COPD. atsjournals.orgatsjournals.org

Despite the conflicting clinical evidence, the strong preclinical data on the synergistic molecular mechanisms continue to support further research into combined therapy. ersnet.org Future clinical strategies may need to focus on identifying specific patient phenotypes that are most likely to benefit from this combination, potentially using biomarkers of HDAC2 activity or oxidative stress to guide treatment decisions. The development of novel this compound-like molecules that specifically activate HDACs without the side effects associated with PDE inhibition or adenosine receptor antagonism is also a promising future direction. atsjournals.orgatsjournals.org

Q & A

What experimental design strategies are most effective for optimizing theophylline's controlled-release formulations while minimizing variability in dissolution profiles?

Basic Research Question
Answer: Use factorial design (e.g., Box-Behnken or central composite design) to evaluate critical formulation variables like polymer ratios, excipient interactions, and compression forces. Monitor responses such as dissolution rate (e.g., USP Apparatus II at 50 rpm) and matrix erosion. Validate models using ANOVA to identify significant factors and optimize parameters within the design space .

How can researchers address conflicting data on this compound's pharmacokinetic interactions with adenosine receptor antagonists in preclinical models?

Advanced Research Question
Answer: Employ dose-response studies with rigorous controls (e.g., this compound pre-treatment in isolated tissue preparations) to isolate receptor-specific effects. Use paired statistical tests (e.g., Student’s t-test for pre/post-theophylline responses) and quantify antagonism via Schild plot analysis. Replicate findings across multiple models (e.g., guinea pig fundic strips vs. human cell lines) to assess translational relevance .

What methodologies are recommended for validating the predictive accuracy of empirical models for this compound release kinetics in hydrophilic matrices?

Basic Research Question
Answer: Compare model-predicted release rates (e.g., Higuchi or Korsmeyer-Peppas equations) against experimental data using percentage error analysis and residual plots. Validate with independent datasets outside the original design space. For nonlinear relationships, apply machine learning algorithms (e.g., random forests) to improve predictive power .

How should researchers design studies to investigate the impact of genetic polymorphisms on this compound metabolism and dosing efficacy in diverse populations?

Advanced Research Question
Answer: Conduct genotype-stratified clinical trials, sequencing CYP1A2 and CYP2E1 alleles in participants. Use population pharmacokinetic (PopPK) modeling to quantify variability in clearance rates. Incorporate covariates like age, smoking status, and co-administered drugs (e.g., ciprofloxacin) into nonlinear mixed-effects models (NONMEM) .

What statistical approaches are suitable for analyzing contradictory results in this compound's bronchodilatory efficacy across different asthma phenotypes?

Advanced Research Question
Answer: Apply subgroup meta-analysis of randomized controlled trials (RCTs) stratified by biomarkers (e.g., eosinophil counts). Use heterogeneity tests (I² statistic) to quantify variability. If heterogeneity is high, perform meta-regression to explore moderators like baseline lung function or comorbid conditions .

How can in vitro-in vivo correlations (IVIVC) for this compound extended-release formulations be strengthened methodologically?

Basic Research Question
Answer: Implement biorelevant dissolution media (e.g., FaSSGF/FeSSIF) simulating gastric-to-intestinal transitions. Use deconvolution methods to compare in vitro dissolution profiles with in vivo absorption data. Establish Level A IVIVC by linear regression of mean dissolution time vs. mean absorption time .

What protocols ensure ethical rigor in human studies evaluating this compound's neuroprotective effects in neurodegenerative disease cohorts?

Basic Research Question
Answer: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval with explicit risk-benefit analysis for vulnerable populations. Use placebo-controlled, double-blind designs and predefined stopping rules for adverse events (e.g., seizures). Publish trial protocols prospectively in registries like ClinicalTrials.gov .

How can researchers resolve discrepancies between HPLC and immunoassay-based measurements of this compound plasma concentrations?

Advanced Research Question
Answer: Perform method comparison studies using Bland-Altman plots and Passing-Bablok regression. Cross-validate assays with spiked plasma samples of known concentrations. For clinical applications, establish institution-specific reference ranges and calibrate assays against gold-standard LC-MS/MS .

What are best practices for integrating multi-omics data (e.g., metabolomics, proteomics) into mechanistic studies of this compound's anti-inflammatory actions?

Advanced Research Question
Answer: Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify networks modulated by this compound. Combine transcriptomic data with cytokine profiling (ELISA/MSD) to validate upstream regulators. Apply systems biology modeling (e.g., weighted gene co-expression networks) to prioritize candidate biomarkers .

How should longitudinal studies be structured to assess this compound's long-term efficacy in COPD management without confounding by adherence variability?

Basic Research Question
Answer: Implement electronic medication monitoring (e.g., smart inhalers) to track real-time adherence. Use mixed-effects models to adjust for missing data and time-varying covariates. Include run-in periods to exclude non-adherent participants and minimize attrition bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Theophylline
Reactant of Route 2
Theophylline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.